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  • Product: 5-Azaspiro[2.5]octan-7-ol hydrochloride
  • CAS: 2248351-69-9

Core Science & Biosynthesis

Foundational

5-Azaspiro[2.5]octan-7-ol hydrochloride chemical structure

This in-depth technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Azaspiro[2.5]octan-7-ol hydrochloride , a high-value sp3-rich scaffold used in modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Azaspiro[2.5]octan-7-ol hydrochloride , a high-value sp3-rich scaffold used in modern drug discovery.[1]

[1]

Compound Identity & Structural Analysis[1][2][3][4]

5-Azaspiro[2.5]octan-7-ol hydrochloride is a bicyclic spiro-amine scaffold.[1] It represents a structural evolution of the piperidine ring, incorporating a cyclopropane moiety fused at the C3 position (relative to the piperidine nitrogen).[1] This modification imparts conformational rigidity and metabolic stability while increasing the fraction of sp3-hybridized carbons (


), a key metric in improving clinical success rates for small molecule drugs.[1]
Chemical Identifiers
PropertyData
IUPAC Name 5-Azaspiro[2.5]octan-7-ol hydrochloride
CAS Number 1797157-33-5 (HCl salt); 137935536 (Free base)
Molecular Formula C

H

ClNO (HCl salt); C

H

NO (Free base)
Molecular Weight 163.65 g/mol (HCl salt); 127.19 g/mol (Free base)
SMILES OC1CNCC2(CC2)C1.Cl
Core Scaffold Spiro[2.5]octane (Piperidine fused spiro-cyclopropane)
Structural Geometry & Numbering

The numbering of the spiro[2.5]octane system follows the IUPAC rules for spiro hydrocarbons, modified for heteroatoms:

  • Numbering Start: Begins at the atom adjacent to the spiro carbon in the smaller ring (cyclopropane).[1]

  • Spiro Junction: The spiro carbon is position 3 .[1]

  • Large Ring: Numbering continues into the six-membered ring.

    • Position 5 : Nitrogen atom (5-aza).[1][2][3][4]

    • Position 7 : Hydroxyl-bearing carbon (7-ol).[1]

Conformational Consequence: The spiro-fusion at C3 (relative to the piperidine skeleton) locks the ring pucker, reducing the entropic penalty upon binding to protein targets.[1] The C7-hydroxyl group provides a vector for hydrogen bonding or further diversification (e.g., ether/ester formation) in a region distinct from the primary amine vector.[1]

Synthesis & Manufacturing Pathways

The synthesis of 5-azaspiro[2.5]octan-7-ol typically proceeds through the construction of the spiro-piperidone core followed by stereoselective reduction.[1]

Core Synthesis Workflow

The most robust route involves the "Simmons-Smith" cyclopropanation or a dialkylation strategy using activated methylene compounds.[1]

Step 1: Spiro-Ring Construction A common industrial approach utilizes the alkylation of a protected glycine equivalent or a malonate derivative with 1,1-bis(electrophile)cyclopropane precursors, or conversely, the double alkylation of a piperidone precursor.[1]

Step 2: Functionalization (Ketone Reduction) The immediate precursor is often tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate .[1]

  • Reagent: Sodium Borohydride (NaBH

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).[1]
  • Solvent: Methanol or THF at 0°C.

  • Outcome: Yields the racemic alcohol.[1][5] Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can be employed to isolate specific enantiomers.[1]

Step 3: Deprotection & Salt Formation

  • Reagent: 4M HCl in Dioxane.

  • Product: Precipitats the hydrochloride salt.[1]

Synthetic Pathway Diagram (DOT)

SynthesisPath Start N-Boc-3-Methylene Piperidine-5-one Inter1 Simmons-Smith Cyclopropanation Start->Inter1 Zn-Cu, CH2I2 Ketone N-Boc-5-azaspiro [2.5]octan-7-one Inter1->Ketone Ring Formation Red Reduction (NaBH4) Ketone->Red Alcohol N-Boc-5-azaspiro [2.5]octan-7-ol Red->Alcohol Stereoselective Deprot Deprotection (HCl/Dioxane) Alcohol->Deprot Final 5-Azaspiro[2.5] octan-7-ol HCl Deprot->Final Salt Formation

Caption: Synthetic route from methylene-piperidone precursor to the final hydrochloride salt.

Medicinal Chemistry Applications

Why this Scaffold?

In drug design, replacing a standard piperidine or morpholine ring with a spirocyclic analog is a proven strategy to:

  • Lower Lipophilicity (LogD): The spiro-cyclopropane adds steric bulk without significantly increasing lipophilicity compared to gem-dimethyl groups, often improving solubility.[1]

  • Block Metabolism: The quaternary spiro-carbon prevents oxidative metabolism (e.g., hydroxylation) at that position, extending the half-life (

    
    ) of the drug.[1]
    
  • Vector Orientation: The 7-hydroxyl group allows for the attachment of polar pharmacophores in a specific spatial orientation relative to the basic nitrogen, critical for GPCR and Kinase binding pockets.[1]

Stereochemical Considerations

The 7-position is a chiral center.[1]

  • Racemate: Often used in initial screening.[1]

  • Enantiomers: The (7R) and (7S) isomers may exhibit distinct biological activities.[1] Separation is typically achieved via Chiral SFC (Supercritical Fluid Chromatography).[1]

Experimental Protocols

Analytical Characterization (QC)

To verify the identity of the batch, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, D2O):

  • Cyclopropane Protons: Distinct multiplets in the high field region (

    
     0.4 – 0.9 ppm).
    
  • Spiro-Adjacent Methylene: Doublets or multiplets around

    
     3.0 – 3.5 ppm (adjacent to Nitrogen).[1]
    
  • Carbinol Proton (H-7): A multiplet around

    
     3.8 – 4.2 ppm, shifting depending on stereochemistry (axial/equatorial).[1]
    

LC-MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[1]

  • Detection: ESI+ mode. Look for

    
     m/z.[1]
    
Handling & Stability[1]
  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol.[1] Insoluble in non-polar solvents (Hexanes).[1]

  • Safety: Irritant.[1][3][4] Wear standard PPE (gloves, goggles).[1] The free base is a secondary amine and may react with atmospheric CO

    
    ; keep as HCl salt for stability.[1]
    

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride (CID 75420329).[1][3] National Library of Medicine.[1] [Link][1][3]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Journal of Organic Chemistry.[1] (Contextual grounding on spiro-piperidine synthesis).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] (Grounding for spirocyclic scaffold utility).

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][6][7] Bioorganic & Medicinal Chemistry Letters.[1] (Source for Fsp3 and metabolic stability claims).

Sources

Exploratory

Technical Guide: Properties and Applications of 5-Azaspiro[2.5]octane Derivatives

[1] Executive Summary The 5-azaspiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of the piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 5-azaspiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of the piperidine ring. Unlike the more common 6-azaspiro[2.5]octane (where the spirocycle is at the 4-position of the piperidine), the 5-aza variant places the cyclopropane ring at the 3-position (beta to the nitrogen).[1] This specific geometry creates a unique vector for substituents and effectively blocks metabolic oxidation at the typically labile C3 position of the piperidine ring.

This guide provides a comprehensive technical analysis of the 5-azaspiro[2.5]octane core, detailing its physicochemical properties, synthetic methodologies, and application in clinical candidates like Aderbasib (INCB007839) .

Part 1: Structural & Physicochemical Analysis

Structural Definition and Numbering

Correct nomenclature is critical for distinguishing between isomeric spiro-piperidines.

  • Scaffold: 5-azaspiro[2.5]octane.

  • Connectivity: A piperidine ring spiro-fused to a cyclopropane ring at the piperidine's C3 position.[1]

  • Numbering: The IUPAC numbering for spiro[2.5]octane starts at the smaller ring (positions 1, 2), proceeds to the spiro carbon (3), and then around the larger ring.

    • Position 5 (Nitrogen): The nitrogen atom is located at position 5, which is beta to the spiro center (C3).

The "Gem-Dimethyl" Mimicry & Metabolic Shielding

The spiro-cyclopropane moiety acts as a superior bioisostere to a gem-dimethyl group.[1] While gem-dimethyl groups are often used to block metabolic hotspots (the Thorpe-Ingold effect), they significantly increase lipophilicity (LogP).[1] The spiro-cyclopropane achieves the same metabolic blocking (preventing CYP450-mediated oxidation at C3) but with a lower lipophilic penalty due to the higher fraction of sp^3 carbons (


) and the compact nature of the ring.[1]
PropertyPiperidine3,3-Dimethylpiperidine5-Azaspiro[2.5]octane
pKa (Calc.) ~11.2~10.9~10.8
ClogP 0.841.651.15
Metabolic Liability High (C3/C5 oxidation)Low (C3 blocked)Low (C3 blocked)
Conformation Flexible ChairDistorted ChairLocked Chair
Conformational Locking

The spiro-fusion locks the piperidine ring into a rigid chair conformation.[1] This reduces the entropic penalty upon protein binding, as the ligand is pre-organized into a bioactive conformation. In the case of Aderbasib , this rigidity is crucial for orienting the hydroxamic acid warhead into the metalloprotease active site.

Part 2: Synthetic Methodologies

The synthesis of the 5-azaspiro[2.5]octane core typically proceeds via the cyclopropanation of an exocyclic alkene derived from a 3-piperidone precursor.[1] The Simmons-Smith reaction is the industry standard for this transformation due to its stereospecificity and compatibility with N-protecting groups.[1]

Core Synthetic Protocol: The "Exocyclic Olefin" Route

Objective: Synthesis of tert-butyl 5-azaspiro[2.5]octane-5-carboxylate.

Step 1: Wittig Olefination

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), THF.

  • Substrate: N-Boc-3-piperidone.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

    • Add KOtBu portion-wise to generate the ylide (solution turns bright yellow).[1] Stir for 30 min.

    • Add N-Boc-3-piperidone dropwise.

    • Warm to room temperature and stir for 4–12 hours.

    • Workup: Quench with saturated NH4Cl, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

    • Yield Target: 85–95%.[1]

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (Et2Zn, 1.0M in hexanes, 2.5 eq), Diiodomethane (CH2I2, 2.5 eq), DCM (anhydrous).

  • Substrate: N-Boc-3-methylenepiperidine (from Step 1).[1]

  • Procedure:

    • Dissolve the alkene in anhydrous DCM under Argon. Cool to 0°C.[1]

    • Carefully add Et2Zn solution (highly pyrophoric).[1]

    • Add CH2I2 dropwise over 20 minutes. A white precipitate (ZnI2) may form.[1]

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Quench (Critical): Cool to 0°C. Slowly add saturated NH4Cl (vigorous gas evolution possible).

    • Workup: Extract with DCM. Wash organic layer with Na2S2O3 (to remove iodine traces) and brine.[1]

    • Yield Target: 70–85%.[1]

Step 3: Deprotection (Optional)

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: 5-azaspiro[2.5]octane hydrochloride.[1]

Synthetic Logic Diagram

Synthesis Start N-Boc-3-piperidone Step1 Wittig Olefination (Ph3PMeBr, KOtBu) Start->Step1 Inter N-Boc-3-methylene piperidine Step1->Inter >90% Yield Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 Product N-Boc-5-azaspiro [2.5]octane Step2->Product Cyclopropanation Deprot Deprotection (HCl/Dioxane) Product->Deprot Final 5-Azaspiro[2.5]octane HCl Salt Deprot->Final

Figure 1: Standard synthetic workflow for accessing the 5-azaspiro[2.5]octane core from commercially available precursors.

Part 3: Medicinal Chemistry Applications[2][5][6][7][8]

Case Study: Aderbasib (INCB007839)

Target: ADAM10 and ADAM17 (Sheddases).[1][2][3] Indication: Oncology (Metastatic Breast Cancer, Glioblastoma).

Role of the Scaffold: Aderbasib utilizes the 5-azaspiro[2.5]octane scaffold as the central core linking a hydroxamic acid (zinc-binding group) and a 4-phenylpiperazine tail.[1]

  • Vector Control: The spiro-cyclopropane at C3 (relative to the piperidine nitrogen) locks the C2-C3 bond.[1] This rigidifies the backbone, orienting the hydroxamate warhead into the catalytic site of the ADAM metalloprotease with high precision.

  • Metabolic Stability: The C3 position of a standard piperidine is a primary site for oxidative metabolism.[1] By incorporating the spiro-cyclopropane, this "soft spot" is removed, significantly extending the half-life of the molecule compared to a simple piperidine analog.

  • Selectivity: The specific 3D volume occupied by the spiro ring contributes to the selectivity profile against other metalloproteases (MMPs) by exploiting subtle differences in the S1' pocket.

Emerging Applications (GPCRs & Kinases)

Recent literature highlights the utility of the 5-azaspiro[2.5]octane scaffold in:

  • SHP2 Inhibitors: Used to improve permeability and cellular potency by increasing Fsp3 without adding excessive lipophilicity.[1]

  • GLP-1 Agonists: While 6-azaspiro variants are more common in recent patent literature (e.g., Pfizer's Danuglipron analogs), the 5-azaspiro isomer provides an alternative vector for exploring IP space and fine-tuning receptor occupancy in class B GPCRs.[1]

Part 4: Experimental Data Summary

ParameterValue / ObservationRelevance
Molecular Weight 111.19 g/mol (Free base)Low MW allows for significant decoration.[1]
H-Bond Donors 1 (NH)Secondary amine allows for diverse coupling (amides, ureas, reductive amination).
H-Bond Acceptors 1 (N)
Solubility High (as HCl salt)>10 mg/mL in water (typical for HCl salts of this class).[1]
Chemical Stability HighCyclopropane ring is stable to standard acidic/basic workups and hydrogenation (unless specific ring-opening conditions are used).[1]

References

  • Aderbasib (INCB007839) Structure & Clinical Data. PubChem Compound Summary. National Center for Biotechnology Information.[1]

  • Simmons-Smith Cyclopropanation Mechanism & Scope. Organic Reactions.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses Fsp3 and metabolic advantages). [1]

  • Synthesis of N-Boc-3-piperidone (Precursor). ChemicalBook Technical Data.

  • Metabolic Stability of Spirocycles. BLD Pharm Technical Insights.

Sources

Foundational

A Comparative Analysis of 5-Azaspiro[2.5]octan-7-ol and 6-Azaspiro[2.5]octane Isomers: A Technical Guide for Drug Development Professionals

Abstract Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a route to novel chemical space through their inherent three-dimensionality and conformational rigidity.[1][2] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a route to novel chemical space through their inherent three-dimensionality and conformational rigidity.[1][2] This guide provides an in-depth technical comparison of two positional isomers: 5-azaspiro[2.5]octan-7-ol and 6-azaspiro[2.5]octane. We will explore their distinct synthetic pathways, methods for spectroscopic and chromatographic differentiation, comparative physicochemical and pharmacokinetic profiles, and their divergent applications in modern drug discovery. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutics leveraging these valuable scaffolds.

The Strategic Advantage of Azaspiro[2.5]octane Scaffolds in Drug Discovery

The incorporation of spirocyclic motifs into drug candidates has seen a significant surge, driven by their ability to confer advantageous properties compared to traditional flat, aromatic systems.[2] The azaspiro[2.5]octane core, which features a cyclopropane ring fused to a piperidine ring through a single carbon atom, offers a unique combination of structural rigidity and three-dimensional topology.

1.1 Key Benefits of the Azaspiro[2.5]octane Core:

  • Enhanced Three-Dimensionality: The spirocyclic nature of these molecules provides a fixed, non-planar orientation of substituents, allowing for the exploration of novel binding vectors within a target protein. This can lead to improved potency and selectivity.[2]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocenters can modulate key drug-like properties. Azaspirocycles have been shown to increase aqueous solubility, decrease lipophilicity, and enhance metabolic stability compared to their non-spirocyclic counterparts.[1]

  • Conformational Rigidity: The locked conformation of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.[2]

The positional isomerism of the nitrogen atom within the piperidine ring, as seen in 5-azaspiro[2.5]octan-7-ol and 6-azaspiro[2.5]octane, creates subtle yet significant differences in the molecule's overall shape, electronics, and biological activity. Understanding these differences is paramount for their effective application in drug design.

Synthetic Pathways and Mechanistic Considerations

The synthesis of these two isomers requires distinct strategic approaches, dictated by the position of the nitrogen atom.

2.1 Synthesis of 5-Azaspiro[2.5]octan-7-ol

The synthesis of 5-azaspiro[2.5]octan-7-ol is best approached through the reduction of its corresponding ketone precursor, N-protected 5-azaspiro[2.5]octan-7-one. A common commercially available starting material is tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.[3][4]

Experimental Protocol: Reduction of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • Dissolution: Dissolve tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side products.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. The use of NaBH₄ is a mild and selective method for the reduction of ketones to secondary alcohols.[5][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C to decompose any excess NaBH₄.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification and Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting Boc-protected alcohol can be purified by column chromatography. Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) yields the final product, 5-azaspiro[2.5]octan-7-ol.

2.2 Synthesis of 6-Azaspiro[2.5]octane

A documented route to the 6-azaspiro[2.5]octane core starts from (1-cyanomethyl-cyclopropyl)-acetonitrile.[7] This method leverages a titanium-catalyzed reductive cyclization.

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

  • Reaction Setup: To a solution of (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq) in an anhydrous, inert solvent such as toluene, add titanium(IV) isopropoxide (as a catalyst) under a nitrogen atmosphere.[7]

  • Reductive Cyclization: The reaction is typically heated to around 60°C for an extended period (e.g., 24 hours) to facilitate the reductive cyclization of the dinitrile to form the spirocyclic amine.[7]

  • Hydrolysis and Salt Formation: After cooling to room temperature, add hydrochloric acid to the reaction mixture. This step hydrolyzes the reaction intermediates and forms the hydrochloride salt of the desired product, which often aids in its precipitation and purification.[7]

  • Isolation and Purification: The resulting solid, 6-azaspiro[2.5]octane hydrochloride, can be isolated by filtration, washed with a suitable solvent, and dried. The structure should be confirmed by analytical techniques such as NMR spectroscopy.[7]

Diagram: Comparative Synthetic Workflow

G cluster_0 Synthesis of 5-Azaspiro[2.5]octan-7-ol cluster_1 Synthesis of 6-Azaspiro[2.5]octane A tert-butyl 7-oxo- 5-azaspiro[2.5]octane- 5-carboxylate B Reduction (e.g., NaBH4 in MeOH) A->B C tert-butyl 7-hydroxy- 5-azaspiro[2.5]octane- 5-carboxylate B->C D Acidic Deprotection (e.g., TFA or HCl) C->D E 5-Azaspiro[2.5]octan-7-ol D->E F (1-cyanomethyl-cyclopropyl) -acetonitrile G Reductive Cyclization (Ti(OiPr)4 catalyst) F->G H Intermediate Imine G->H I Hydrolysis & Salt Formation (HCl) H->I J 6-Azaspiro[2.5]octane Hydrochloride I->J

Caption: Workflow comparison for the synthesis of the two isomers.

Isomeric Differentiation: Spectroscopic and Chromatographic Analysis

Distinguishing between positional isomers is a critical task in chemical synthesis and drug development. NMR spectroscopy and mass spectrometry are powerful tools for this purpose.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The chemical shifts of the protons adjacent to the nitrogen atom (the α-protons) will be a key diagnostic feature.

    • 5-Azaspiro[2.5]octan-7-ol: The protons at the C4 and C6 positions will be adjacent to the nitrogen. The presence of the hydroxyl group at C7 will further influence the chemical shifts of nearby protons, particularly the C6 and C8 protons.

    • 6-Azaspiro[2.5]octane: The protons at the C5 and C7 positions will be α to the nitrogen. The symmetry of the unsubstituted ring will likely result in a simpler spectrum compared to the substituted 5-aza isomer.

  • 13C NMR: The carbon chemical shifts will also be distinct.

    • 5-Azaspiro[2.5]octan-7-ol: The C4 and C6 carbons will be shifted downfield due to the deshielding effect of the adjacent nitrogen. The C7 carbon, bearing the hydroxyl group, will also exhibit a characteristic downfield shift.

    • 6-Azaspiro[2.5]octane: The C5 and C7 carbons will be the most downfield signals in the aliphatic region (excluding the spiro carbon).

  • 2D NMR Techniques: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to map out the proton-proton and proton-carbon connectivities within each isomer.[8]

3.2 Mass Spectrometry (MS)

The fragmentation patterns of these isomers under electron ionization (EI) or collision-induced dissociation (CID) are expected to be different, providing a molecular fingerprint for each.[11]

  • Key Fragmentation Pathways:

    • α-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable iminium cation.[12]

      • 5-Azaspiro[2.5]octan-7-ol: α-cleavage could occur at the C6-C7 bond or the C4-spiro carbon bond.

      • 6-Azaspiro[2.5]octane: α-cleavage would likely occur at the C5-C4 bond or the C7-spiro carbon bond.

    • Ring Opening/Cleavage: The piperidine ring can undergo cleavage, leading to characteristic neutral losses. For the 5-aza isomer, the presence of the hydroxyl group can also direct fragmentation through loss of water.

The differing positions of the nitrogen atom will lead to fragments with distinct mass-to-charge (m/z) ratios, allowing for clear differentiation.[11]

Table 1: Predicted Differentiating Spectroscopic Features

Feature5-Azaspiro[2.5]octan-7-ol6-Azaspiro[2.5]octaneRationale
1H NMR α-protons Signals for protons at C4 and C6Signals for protons at C5 and C7Proximity to the electronegative nitrogen atom causes a downfield shift.
13C NMR α-carbons Downfield shifts for C4 and C6Downfield shifts for C5 and C7Deshielding effect of the adjacent nitrogen atom.
13C NMR C-OH Signal for C7 expected around 60-70 ppmN/ACharacteristic chemical shift for a carbon bearing a hydroxyl group.
MS Fragmentation Fragments arising from cleavage at C4-spiro/C6-C7 and potential loss of H₂OFragments arising from cleavage at C5-C4/C7-spiroThe position of the nitrogen atom dictates the most likely and stable fragment ions formed through α-cleavage.

Comparative Physicochemical and Pharmacokinetic (ADME) Profiles

The location of the nitrogen atom, a key site for protonation and hydrogen bonding, significantly influences the physicochemical properties of these isomers, which in turn affects their pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) behavior.

Table 2: Predicted Physicochemical and ADME Parameters

Parameter5-Azaspiro[2.5]octan-7-ol6-Azaspiro[2.5]octaneImpact of Isomerism
Molecular Weight 127.18 g/mol 111.18 g/mol [1]The presence of the hydroxyl group in the 5-aza isomer increases its molecular weight.
pKa (Basic) Expected to be slightly lowerExpected to be slightly higherThe electron-withdrawing effect of the γ-hydroxyl group in the 5-aza isomer may slightly reduce the basicity of the nitrogen compared to the unsubstituted 6-aza isomer.
LogP (Lipophilicity) Expected to be lower (more hydrophilic)Expected to be higher (more lipophilic)The presence of the polar hydroxyl group will decrease the lipophilicity of the 5-aza isomer, increasing its hydrophilicity.
Aqueous Solubility Expected to be higherExpected to be lowerThe hydroxyl group enhances hydrogen bonding with water, thereby increasing solubility. The hydrochloride salts of both isomers show improved solubility.[2]
Metabolic Stability Potential for Phase II conjugation at the -OH groupMetabolism likely focused on the piperidine ring (e.g., N-dealkylation if substituted, or ring oxidation)The hydroxyl group provides a handle for glucuronidation or sulfation, potentially leading to faster clearance.

Diagram: Isomerism Impact on Drug Properties

G Isomeric\nPosition Isomeric Position pKa pKa Isomeric\nPosition->pKa influences LogP LogP Isomeric\nPosition->LogP influences Solubility Solubility pKa->Solubility affects LogP->Solubility affects Metabolism Metabolism LogP->Metabolism affects Target\nBinding Target Binding Solubility->Target\nBinding impacts bioavailability Metabolism->Target\nBinding impacts exposure

Caption: Relationship between isomeric position and key drug properties.

Pharmacological Relevance and Therapeutic Applications

The distinct structural and electronic properties of the 5-aza and 6-aza isomers translate into different pharmacological profiles and therapeutic applications.

5.1 5-Azaspiro[2.5]octane Derivatives: Modulators of the Innate Immune System

Derivatives of the 5-azaspiro[2.5]octane scaffold have been investigated as selective inhibitors of Toll-like receptors (TLRs). TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory and autoimmune diseases. The specific orientation of substituents on the 5-aza scaffold allows for precise interactions within the binding sites of these receptors, offering a promising avenue for the development of novel anti-inflammatory agents.

5.2 6-Azaspiro[2.5]octane Derivatives: Targeting Metabolic and Neurological Disorders

The 6-azaspiro[2.5]octane core has been successfully incorporated into small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor.[13] GLP-1 agonists are a cornerstone therapy for type 2 diabetes and obesity, promoting insulin secretion, suppressing appetite, and leading to weight loss.[1][13] The rigid conformation of the 6-aza scaffold is instrumental in mimicking the bioactive conformation of peptide ligands, leading to potent and orally available drug candidates.[13] Additionally, this scaffold has been explored for its potential in developing antagonists for muscarinic acetylcholine receptors, which are targets for treating various central nervous system disorders.[7]

Conclusion and Future Directions

The 5-azaspiro[2.5]octan-7-ol and 6-azaspiro[2.5]octane isomers, while structurally similar, present distinct profiles in terms of synthesis, physicochemical properties, and pharmacological applications. The 5-aza isomer, with its hydroxyl group, offers a handle for further functionalization and has shown potential in immunology. The 6-aza isomer provides a conformationally constrained scaffold that has proven highly effective in the development of agonists for challenging targets like the GLP-1 receptor.

For drug development professionals, the choice between these isomers is a strategic one, dictated by the specific therapeutic target and the desired ADME profile. Future research should focus on obtaining detailed experimental data, including X-ray crystal structures, to further refine our understanding of their conformational preferences and to enable more precise structure-based drug design. The continued exploration of these and other azaspirocyclic systems will undoubtedly uncover new opportunities for the development of innovative and effective medicines.

References

  • PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved February 21, 2026, from [Link]

  • PubMed. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2026, January 26). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 21, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 21, 2026, from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved February 21, 2026, from [Link]

  • Filo. (2025, September 15). How is NMR spectroscopy used to distinguish between isomeric alkaloids?. Retrieved February 21, 2026, from [Link]

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved February 21, 2026, from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... Retrieved February 21, 2026, from [Link]

  • UAB. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). 5-azaspiro[2.5]octan-7-ol (C7H13NO). Retrieved February 21, 2026, from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved February 21, 2026, from [Link]

  • Quotient Sciences. (n.d.). Exploring GLP-1 Agonists: How they work and what the future holds for this promising treatment. Retrieved February 21, 2026, from [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved February 21, 2026, from [Link]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 21, 2026, from [Link]

  • Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). The differential cell signaling effects of two positional isomers of the anticancer NO-donating aspirin. Retrieved February 21, 2026, from [Link]

  • Russian Chemical Reviews. (2024, February 9). Recent advances in the NMR of fuel: a brief overview. Retrieved February 21, 2026, from [Link]

  • Computational Chemistry. (n.d.). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved February 21, 2026, from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved February 21, 2026, from [Link]

  • SciELO México. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Retrieved February 21, 2026, from [Link]

  • LCGC International. (2026, February 9). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved February 21, 2026, from [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved February 21, 2026, from [Link]

  • ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Retrieved February 21, 2026, from [Link]

  • Wiley Online Library. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved February 21, 2026, from [Link]

  • Cleveland Clinic. (n.d.). GLP-1 Agonists: What They Are, How They Work & Side Effects. Retrieved February 21, 2026, from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth. Retrieved February 21, 2026, from [Link]

  • BJA Open. (2025, February 15). The widespread adoption of glucagon-like peptide-1 receptor agonists in the management of obesity and its implications for the anaesthesiologist and intensivist: A narrative review. Retrieved February 21, 2026, from [Link]

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Exploratory

Technical Whitepaper: The Pharmacological Landscape of 5-Azaspiro[2.5]octane-7-ol Scaffolds

The following technical guide details the pharmacological profile, synthetic accessibility, and therapeutic utility of 5-azaspiro[2.5]octane-7-ol derivatives. This document is structured for application scientists and me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthetic accessibility, and therapeutic utility of 5-azaspiro[2.5]octane-7-ol derivatives. This document is structured for application scientists and medicinal chemists focusing on lead optimization and scaffold hopping strategies.

Executive Summary

The 5-azaspiro[2.5]octane-7-ol core represents a "privileged scaffold" in modern medicinal chemistry, characterized by its high fraction of saturated carbon (


) and defined vector orientation. Unlike traditional piperidine or cyclohexane rings, the spiro-fused cyclopropane moiety at the C3-position (relative to the piperidine nitrogen) imparts significant conformational rigidity. This "gem-disubstituted" effect restricts the rotational entropy of the piperidine ring, potentially enhancing binding affinity (

) to target proteins by minimizing the entropic penalty upon binding.

This guide analyzes the scaffold's utility in three primary domains: Toll-like Receptor (TLR) modulation , ADAM metalloprotease inhibition , and next-generation antibacterial pharmacophores .

Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The 5-azaspiro[2.5]octane system consists of a piperidine ring spiro-fused to a cyclopropane ring. The "7-ol" designation places a hydroxyl group at the meta-position relative to the nitrogen (in the 6-membered ring), creating a versatile handle for hydrogen bonding or further derivatization.

  • Conformational Lock: The spiro[2.5] junction forces the piperidine ring into a specific chair conformation, orienting the C7-hydroxyl group into a predictable vector. This is critical for targeting solvent-exposed pockets in enzymes where "floppy" alkyl chains often fail.

  • Metabolic Shielding: The cyclopropane ring acts as a metabolic block, preventing oxidative metabolism (hydroxylation) at the typical "hotspot" adjacent to the nitrogen, thereby extending the half-life (

    
    ) of the parent molecule.
    
Physicochemical Profile
Property5-Azaspiro[2.5]octane-7-olPiperidin-4-ol (Reference)Impact
CLogP ~0.8 - 1.2~0.3Increased lipophilicity improves membrane permeability.
TPSA ~40 Ų~40 ŲMaintains polar surface area suitable for CNS penetration.
Rigidity High (Spiro-constrained)Low (Chair-Boat flux)Higher target selectivity; lower off-target binding.
pKa ~9.5 (Amine)~10.8Slight modulation of basicity due to inductive effect of cyclopropane.

Therapeutic Applications

Immunology: TLR Antagonists

Derivatives of 5-azaspiro[2.5]octane have been identified as key intermediates in the synthesis of Isoxazolo[5,4-d]pyrimidine derivatives, which function as selective Toll-like Receptor (TLR) inhibitors.[1] The spiro-cycle fits into the hydrophobic pocket of the TLR dimer interface, while the C7-hydroxyl (or its amine derivative) interacts with polar residues (e.g., Asp/Glu) in the binding site.

Oncology: ADAM Inhibitors

The scaffold serves as a bioisostere for the piperazine/piperidine cores found in ADAM (A Disintegrin And Metalloprotease) inhibitors (e.g., analogs of Aderbasib). The 7-ol functionality allows for the attachment of zinc-binding groups (ZBG) or hydroxamic acid warheads required to chelate the catalytic


 in the metalloprotease active site.
Antibacterial: Quinolone Side Chains

In fluoroquinolone antibiotics, the C7 position of the central quinolone core is the primary driver of spectrum and potency. Replacing the standard piperazinyl or pyrrolidinyl groups with a 7-amino-5-azaspiro[2.5]octane (derived from the 7-ol via Mitsunobu/Azide reduction) introduces bulk that can overcome efflux pump recognition in resistant S. aureus (MRSA) strains.

Synthetic Methodology

The synthesis of the 7-ol derivative typically proceeds via the reduction of the commercially available 7-oxo-5-azaspiro[2.5]octane intermediate.

Workflow Diagram (Graphviz)

The following decision tree outlines the synthesis and derivatization pathways.

SynthesisWorkflow Start Start: N-Boc-4-oxo-piperidine Step1 Step 1: Methylene Insertion (Simmons-Smith or Kulinkovich) Start->Step1 Cyclopropanation Intermediate Intermediate: N-Boc-7-oxo-5-azaspiro[2.5]octane Step1->Intermediate Step2 Step 2: Stereoselective Reduction (NaBH4 or L-Selectride) Intermediate->Step2 Ketone Reduction Product Target: N-Boc-5-azaspiro[2.5]octane-7-ol Step2->Product Deriv1 Path A: Mitsunobu -> Amine (Quinolone Side Chain) Product->Deriv1 DPPA / PPh3 Deriv2 Path B: Ether Synthesis (TLR Inhibitors) Product->Deriv2 R-X / NaH

Caption: Synthetic route from piperidone precursors to the functionalized 7-ol scaffold and downstream pharmacophores.

Experimental Protocols

Protocol A: Synthesis of 5-azaspiro[2.5]octane-7-ol (Racemic)

Note: This protocol assumes the starting material tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate is procured or synthesized via cyclopropanation of the corresponding enone.

Reagents:

  • Substrate: tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 5.0 g (22.2 mmol) of the ketone substrate in 50 mL of anhydrous methanol at 0°C under a nitrogen atmosphere.

  • Addition: Add

    
     (1.26 g, 33.3 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane; Stain: Ninhydrin or PMA).

  • Quench: Quench the reaction with saturated

    
     solution (20 mL).
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the alcohol as a white solid.
    
Protocol B: Microsomal Stability Assay

To validate the "metabolic shield" hypothesis of the spiro-cyclopropane.

System:

  • Species: Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Test Compound: 5-azaspiro[2.5]octane-7-ol (1 µM).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Incubate test compound (1 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate reaction with NADPH.

  • Sample at

    
     min.
    
  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Self-Validation Check: If

      
       is > 50 µL/min/mg, the cyclopropane is not effectively shielding the ring; consider fluorination of the C-H bonds adjacent to the nitrogen.
      

Mechanism of Action (Signaling Logic)

The following diagram illustrates the interaction logic for a TLR Antagonist utilizing this scaffold.

MOA_Logic Ligand Ligand: 5-azaspiro Derivative Receptor Target: TLR4/MD-2 Complex Ligand->Receptor Binding (Kd < 10nM) Interaction Mechanism: Spiro-ring occupies hydrophobic pocket 7-OH forms H-bond with Glu residue Receptor->Interaction Effect Result: Disruption of Dimerization Interaction->Effect Downstream Signal Blockade: NF-κB Pathway Silenced Effect->Downstream

Caption: Mechanistic blockade of TLR dimerization driven by the steric bulk of the spiro-scaffold.

References

  • BenchChem. 5-Azaspiro[2.5]octane hydrochloride: Structure and Medicinal Chemistry Applications. Retrieved from

  • PubChem. Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

  • Griffith, D. A., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for spiro-octane utility). Retrieved from

  • ChemScene. 5-Methyl-1-oxa-5-azaspiro[2.5]octane and related spiro scaffolds. Retrieved from

  • Royal Society of Chemistry. Quinolone antibiotics: Structure-Activity Relationships and Resistance Mechanisms. MedChemComm.[2] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Chemo- and Stereoselective Reduction of 5-azaspiro[2.5]octan-7-one

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reduction of 5-azaspiro[2.5]octan-7-one to its corresponding alcohol, 5-azaspiro[2.5]octan-7-ol ....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reduction of 5-azaspiro[2.5]octan-7-one to its corresponding alcohol, 5-azaspiro[2.5]octan-7-ol .

The guide prioritizes stereochemical control , yield optimization , and scalability , addressing the specific challenges posed by the strained spiro-cyclopropane system.

Introduction & Strategic Analysis

The 5-azaspiro[2.5]octane scaffold is a privileged structural motif in modern drug discovery, offering a unique vector for conformational restriction. Unlike standard piperidines, the spiro-fused cyclopropane ring at C3 imparts significant ring strain and steric bulk, altering the pKa of the amine and the trajectory of incoming reagents.

The reduction of the ketone at position C7 (a 3-piperidone analog relative to the nitrogen) presents two primary challenges:

  • Stereoselectivity: The reaction generates a new chiral center at C7. Due to the proximity of the spiro-center (C3), the hydride attack is subject to steric differentiation, yielding diastereomeric mixtures (syn vs. anti relative to the cyclopropane methylene).

  • Chemostability: While the cyclopropane ring is generally stable to borohydrides, it is sensitive to strong Lewis acids or vigorous acidic workups, which can trigger ring-opening or rearrangement.

Structural Context[1][2]
  • Substrate: tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (N-Boc protected).

    • Note: The N-Boc group is essential to prevent amine oxidation, improve solubility in organic solvents (THF/MeOH), and eliminate competing chelation effects during reduction.

  • Target: tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate.

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the steric environment influencing the hydride attack.

ReactionScheme Substrate Substrate: N-Boc-5-azaspiro[2.5]octan-7-one (Ketone) Reagent Reagent Choice Substrate->Reagent TS Transition State: Steric Approach Control (Axial vs Equatorial) Reagent->TS Hydride Addition Product_A Product A (Major): Thermodynamic Alcohol (Equatorial -OH) TS->Product_A Small Hydride (NaBH4) Favors Equatorial OH Product_B Product B (Minor): Kinetic Alcohol (Axial -OH) TS->Product_B Bulky Hydride (L-Selectride) Favors Axial OH

Figure 1: Mechanistic pathway for the reduction of 5-azaspiro[2.5]octan-7-one. The spiro-cyclopropane ring exerts long-range steric effects that influence the diastereomeric ratio.

Experimental Protocols

Protocol A: Standard Reduction (Thermodynamic Control)

Objective: High-yield synthesis of the alcohol with a preference for the thermodynamic product (typically the equatorial alcohol). Reagent: Sodium Borohydride (


).
Solvent:  Methanol (MeOH).
Materials
  • N-Boc-5-azaspiro[2.5]octan-7-one (1.0 eq)

  • Sodium Borohydride (1.5 eq)

  • Methanol (anhydrous preferred, Grade ACS)

  • Saturated

    
     solution
    
  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Procedure
  • Preparation: Dissolve the ketone (1.0 mmol) in MeOH (10 mL, 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to

    
     using an ice-water bath. Rationale: Cooling suppresses transesterification of the Boc group and minimizes side reactions.
    
  • Addition: Add

    
     (1.5 mmol) portion-wise over 5 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure the system is vented.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1 hour.
    
  • Monitoring: Check reaction progress via TLC (System: 30% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    alcohol spot.
  • Quench: Cool back to

    
    . Carefully quench by dropwise addition of saturated aqueous 
    
    
    
    (5 mL).
    • Critical: Do not use HCl, as the cyclopropane ring is acid-sensitive.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the residue with water (10 mL) and extract with EtOAc (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Stereoselective Reduction (Kinetic Control)

Objective: Enrichment of the kinetic diastereomer (typically the axial alcohol). Reagent: L-Selectride (Lithium tri-sec-butylborohydride). Solvent: Tetrahydrofuran (THF).

Materials
  • N-Boc-5-azaspiro[2.5]octan-7-one (1.0 eq)

  • L-Selectride (1.0 M in THF, 1.2 eq)

  • Anhydrous THF

  • 30%

    
     / NaOH (for oxidative workup)
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and cool under Argon flow.

  • Dissolution: Dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL) and cool to

    
     (dry ice/acetone bath).
    
  • Addition: Add L-Selectride (1.2 mL, 1.2 mmol) dropwise via syringe over 10 minutes along the reaction flask wall to pre-cool the reagent.

  • Reaction: Stir at

    
     for 2 hours.
    
  • Quench (Oxidative): While still at

    
    , add MeOH (1 mL) cautiously. Then add a premixed solution of NaOH (10%, 2 mL) and 
    
    
    
    (30%, 1 mL).
    • Note: Oxidative workup is required to cleave the boron-oxygen bond formed by Selectrides.

  • Warming: Allow the mixture to warm to RT and stir for 30 minutes.

  • Extraction: Dilute with water and extract with

    
     or EtOAc.
    
  • Purification: Silica gel chromatography.

Analytical Validation & Data Interpretation

Distinguishing the diastereomers requires careful NMR analysis. The relative stereochemistry is assigned based on the coupling constants (


-values) of the proton at C7 (

).
NMR Diagnostic Criteria
  • Equatorial Alcohol (Thermodynamic):

    • The proton

      
       is axial .
      
    • Coupling: Large vicinal coupling (

      
      ) with the adjacent axial proton at C6 or C8.
      
    • Signal appearance: Triplet of triplets (tt) or broad multiplet.

  • Axial Alcohol (Kinetic):

    • The proton

      
       is equatorial .
      
    • Coupling: Small vicinal couplings (

      
       and 
      
      
      
      ).
    • Signal appearance: Narrow multiplet or singlet-like peak (

      
       is small).
      
Data Summary Table
ParameterProtocol A (NaBH4)Protocol B (L-Selectride)
Primary Mechanism Hydride attack from least hindered face (Steric/Torsional balance)Steric approach control (Bulky hydride)
Expected Major Isomer trans-Alcohol (OH equatorial)cis-Alcohol (OH axial)
Typical Yield 85 - 95%75 - 85%
dr (Diastereomeric Ratio) ~ 2:1 to 4:1> 10:1
Workup Complexity LowHigh (Oxidative workup req.)

*Note: "cis/trans" refers to the relationship between the OH group and the bulky spiro-junction. Exact assignment requires 2D-NOESY experiments.

Workflow Diagram

Workflow cluster_A Protocol A: NaBH4 cluster_B Protocol B: L-Selectride Start Start: N-Boc-Ketone StepA1 Dissolve in MeOH (0°C) Start->StepA1 StepB1 Dissolve in THF (-78°C) Start->StepB1 StepA2 Add NaBH4 (1.5 eq) StepA3 Quench: Sat. NH4Cl Extraction Extraction (EtOAc/H2O) StepA3->Extraction StepB2 Add L-Selectride (1.2 eq) StepB3 Oxidative Workup (NaOH/H2O2) StepB3->Extraction Analysis QC: 1H NMR / LCMS Extraction->Analysis Final Final Product: N-Boc-5-azaspiro[2.5]octan-7-ol Analysis->Final

Figure 2: Operational workflow comparing the two reduction protocols.

References

  • Compound Data: tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 2091694-43-6).[1] ChemScene Building Blocks. Available at:

  • Spiro-Synthesis Context: Synthesis of 4,7-diazaspiro[2.5]octane compounds. Patent CN111943894A. (Provides context on the stability and handling of the 5-azaspiro[2.5]octane scaffold). Available at:

  • Stereoselective Reduction Methodology: Stereoselective reduction of substituted cyclohexanones and piperidones. (General methodology adapted for spiro-systems).[2][3] See: J. Org.[4] Chem. 2015, 80, 21, 11123–11130.[4] (Discussion of spiro[2.5]octanone formation and reactivity). Available at: [4]

  • NMR Assignment: The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. (Methodology for assigning spiro-stereochemistry). Available at:

Sources

Application

Application Note: Strategic Functionalization of 5-Azaspiro[2.5]octan-7-ol Nitrogen

This Application Note is designed for medicinal chemists and process development scientists working with the 5-Azaspiro[2.5]octan-7-ol scaffold.[1] It addresses the specific challenges of chemoselectivity (Amine vs. Alco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 5-Azaspiro[2.5]octan-7-ol scaffold.[1] It addresses the specific challenges of chemoselectivity (Amine vs. Alcohol) and structural integrity (Cyclopropane ring stability) during nitrogen functionalization.

Executive Summary & Scaffold Analysis

The 5-Azaspiro[2.5]octan-7-ol core represents a high-value "Escape from Flatland" scaffold.[1] By replacing traditional planar piperidines with this spirocyclic system, researchers increase the fraction of sp3-hybridized carbons (


), often improving solubility and metabolic stability while restricting conformational entropy to enhance target binding affinity.[1]

However, this scaffold presents two distinct synthetic challenges that this guide resolves:

  • Chemoselectivity: Differentiating the secondary amine (

    
    ) from the secondary alcohol (
    
    
    
    ).
  • Ring Strain: Preserving the acid-sensitive spiro[2.5] cyclopropane junction during functionalization.

Structural Reactivity Profile
SiteMoietyReactivityCritical Constraint
N-5 Secondary AmineHigh Nucleophilicity (

)
Primary target for functionalization.[1]
O-7 Secondary AlcoholModerate NucleophilicityCompeting nucleophile.[1] Requires orthogonal protection or kinetic control.[1]
C-3 Spiro CarbonQuaternary CenterAcid Sensitive. Strong Brønsted acids (e.g., conc.[1] HCl,

C) can trigger ring-opening/rearrangement.[1]

Decision Logic & Reagent Selection

The following decision tree illustrates the selection of reagents based on the desired functional group, specifically tailored to avoid ring-opening side reactions and O-alkylation.

G Start Target: N-5 Functionalization Type Desired Linkage? Start->Type Amide Amide (R-CO-N) Type->Amide Aryl N-Aryl (Ar-N) Type->Aryl Alkyl N-Alkyl (R-CH2-N) Type->Alkyl AcidSens Avoid Acid Chlorides (HCl Risk) Amide->AcidSens BaseSens OH Tolerance Needed? Aryl->BaseSens RedAm Reagent: NaBH(OAc)3 (Reductive Amination) Alkyl->RedAm DirectAlk Avoid R-X + Strong Base (O-alkylation risk) HATU Reagent: HATU + DIPEA (Base-mediated, Kinetic N-selectivity) AcidSens->HATU LHMDS Reagent: LHMDS + BrettPhos (Pd-Catalyzed, OH-tolerant) BaseSens->LHMDS Yes (Direct) NaOtBu Reagent: NaOtBu + RuPhos (Requires O-TBS Protection) BaseSens->NaOtBu No (Protected)

Figure 1: Reagent selection logic prioritizing chemoselectivity and scaffold integrity.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Objective: Form an amide bond at N-5 without acylating O-7 or opening the cyclopropane ring.[1] Rationale: Acid chlorides generate HCl, which risks cyclopropane ring opening.[1] We utilize HATU , which activates the carboxylic acid in situ under basic conditions.[1] The reaction kinetics heavily favor the amine over the alcohol, rendering O-protection unnecessary in most cases.[1]

Reagents:

  • Substrate: 5-Azaspiro[2.5]octan-7-ol (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ): (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 10 minutes to form the activated ester. Note: The solution usually turns yellow.

  • Addition: Add 5-Azaspiro[2.5]octan-7-ol (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If O-acylation is observed (M+Mass of ester), lower temperature to 0°C for the addition step.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Install an aryl group on N-5.[1] Rationale: Standard conditions use


, a strong base that will deprotonate the 7-OH, leading to competitive O-arylation or catalyst poisoning.[1]
Solution:  Use LHMDS  as a milder, non-nucleophilic base combined with BrettPhos  or RuPhos  precatalysts. This system is documented to tolerate free hydroxyl groups on secondary amine substrates.[1]

Reagents:

  • Substrate: 5-Azaspiro[2.5]octan-7-ol (1.0 equiv)[1]

  • Aryl Halide (Ar-Br or Ar-Cl): (1.0 equiv)[1][2]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02–0.05 equiv)

  • Base: LHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Inertion: Flame-dry a reaction vial and cool under Argon.

  • Charge Solids: Add the Aryl Halide (if solid), 5-Azaspiro[2.5]octan-7-ol, and Pd-Precatalyst. Purge with Argon for 5 minutes.

  • Solvent: Add degassed THF (0.2 M).

  • Base Addition: Dropwise add LHMDS (2.2 equiv) at RT.

    • Why 2.2 equiv? 1 equiv to deprotonate the amine (transiently), 1 equiv to deprotonate the alcohol (reversibly), plus slight excess. The lithium alkoxide formed at O-7 is generally unreactive toward reductive elimination compared to the palladium-amido complex.[1]

  • Heating: Heat to 65°C for 4–12 hours.

  • Quench: Cool to RT and quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The aqueous layer may require salting out due to the polarity of the amino-alcohol.[1]

Protocol C: Reductive Amination (N-Alkylation)

Objective: Alkylate N-5 with an aldehyde/ketone.[1] Rationale: Direct alkylation with alkyl halides (e.g.,


) and base risks O-alkylation.[1] Reductive amination is strictly chemoselective for the nitrogen. Sodium Triacetoxyborohydride (STAB)  is the reagent of choice due to its mildness (leaving the cyclopropane intact).

Reagents:

  • Substrate: 5-Azaspiro[2.5]octan-7-ol (1.0 equiv)[1]

  • Aldehyde (

    
    ): (1.1 equiv)[1]
    
  • Reductant:

    
     (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve amine and aldehyde in DCE (0.1 M). If the reaction is sluggish, add Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Reduction: Add

    
     (1.5 equiv) as a solid.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated

    
     solution. Stir vigorously for 20 minutes to break up boron complexes.
    
  • Isolation: Extract with DCM (using a hydrophobic frit or phase separator is ideal).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Product mass + HCl/H2O)Acid concentration too high or temperature too high.[1]Avoid acid chlorides.[1] Use HATU/DIPEA.[1] In reductive amination, ensure AcOH < 2 equiv.[1]
O-Functionalization Base too strong (e.g., NaH, KOtBu) or electrophile too reactive.[1]Switch to LHMDS for Buchwald.[1] Use Reductive Amination instead of Alkyl Halides.
Low Conversion (Buchwald) Catalyst poisoning by free OH or steric bulk of spiro ring.1. Increase catalyst loading to 5 mol%. 2. Switch ligand to BrettPhos (better for steric bulk/heteroatoms). 3. Protect OH with TBS (last resort).[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 2010, 53(7), 2691–2703.[1]

  • Buchwald-Hartwig with Hydroxyl Tolerance: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science, 2011, 2, 57-68.[1] (Describes BrettPhos/LHMDS system).

  • Cyclopropane Stability in Spiro[2.5]octanes: Wiler, J. A., et al. "Synthesis and biological evaluation of spiro[2.5]octane derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2023.[1][3] (Contextualizes the stability of the 6-azaspiro analogs).

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Solubility of 5-Azaspiro[2.5]octan-7-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent system for 5-Azaspiro[2.5]octan-7-ol. Due to the absence of empiric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent system for 5-Azaspiro[2.5]octan-7-ol. Due to the absence of empirical data for this novel spirocyclic compound[1], this guide establishes a systematic methodology rooted in first principles of physical chemistry and proven industry practices. We will first deduce the physicochemical characteristics of the molecule based on its structure and then apply these insights to a structured, multi-tiered experimental protocol. The approach detailed herein combines theoretical frameworks, such as Hansen Solubility Parameters (HSP), with a practical, step-by-step guide to equilibrium solubility screening, ensuring a robust and scientifically sound solvent selection process.

Part 1: Physicochemical Characterization of 5-Azaspiro[2.5]octan-7-ol

A thorough understanding of a molecule's intrinsic properties is the cornerstone of rational solvent selection. 5-Azaspiro[2.5]octan-7-ol is a unique spirocyclic structure featuring a cyclopropane ring fused to a piperidine core, which is further substituted with a hydroxyl group.

Chemical structure of 5-Azaspiro[2.5]octan-7-olFigure 1. Chemical Structure of 5-Azaspiro[2.5]octan-7-ol (C7H13NO).

Given the lack of available literature data[1], we must infer its key properties from its constituent functional groups.

1.1 Polarity and Hydrogen Bonding Capacity The molecule possesses two highly polar functional groups:

  • A Secondary Amine (-NH-): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor.

  • A Secondary Alcohol (-OH): The oxygen atom has two lone pairs, making it a strong hydrogen bond acceptor. The O-H bond is a strong hydrogen bond donor.

The presence of both donor and acceptor sites predicts significant interaction with polar solvents, particularly those that also engage in hydrogen bonding (e.g., protic solvents like water and alcohols).[2]

1.2 pKa and pH-Dependent Solubility The basicity of the amine group is the most critical factor for its solubility in aqueous media.

  • Basic Center: The secondary amine is a weak base. Its conjugate acid, the protonated ammonium ion, is expected to have a pKa value in the range of 10-11, similar to other cyclic secondary amines like piperidine.[3][4][5]

  • Acidic Center: The alcohol group is extremely weakly acidic, with an estimated pKa of 16-18, and will not deprotonate under normal aqueous conditions.[6]

Causality: This pH-dependent ionization is paramount. In acidic solutions (pH < pKa), the amine will be protonated to form a cationic ammonium salt (R₂NH₂⁺). This charged species is significantly more polar than the neutral molecule and is expected to be much more soluble in water. Conversely, in neutral or basic solutions (pH > pKa), the molecule will be in its neutral, less polar form, likely reducing its aqueous solubility.

PropertyInferred Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₇H₁₃NO[1]-
Predicted XlogP -0.1[1]Indicates a hydrophilic nature, suggesting good potential for aqueous solubility.
Hydrogen Bonding Donor & AcceptorThe -OH and -NH groups will form strong hydrogen bonds with protic solvents.[2]
pKa (Conjugate Acid) ~10-11 (estimated)The basic amine allows for salt formation in acidic media, dramatically increasing aqueous solubility.[7]
Dominant Form (pH 2) Cationic (R₂NH₂⁺)High aqueous solubility expected.
Dominant Form (pH 7.4) Mostly Cationic (~99.9%)High aqueous solubility expected.
Dominant Form (pH 12) Neutral (R₂NH)Lower aqueous solubility expected compared to acidic conditions.

Part 2: Theoretical Frameworks for Solvent Selection

While the "like dissolves like" principle provides a general direction, more quantitative methods are required for efficient and precise solvent selection in a professional setting.

2.1 Hansen Solubility Parameters (HSP) The Hansen Solubility Parameter (HSP) theory is a powerful tool that refines the "like dissolves like" concept by dissecting intermolecular forces into three distinct components.[8][9] The total cohesive energy of a substance is divided into contributions from:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The guiding principle of HSP is that substances with similar (δD, δP, δH) profiles are likely to be miscible.[10] The similarity is quantified by the HSP Distance (Ra) , calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and solvent, suggesting better solubility.[11] A key goal of an initial screen is to experimentally determine the HSP "sphere" of the solute—the region in HSP space where solvents are effective.

Hansen Solubility Space cluster_0 Solubility Sphere (Ra < X) Solute Solute (δD_s, δP_s, δH_s) Good_Solvent_1 Good Solvent 1 Solute->Good_Solvent_1 Small Ra Poor_Solvent_1 Poor Solvent 1 Solute->Poor_Solvent_1 Large Ra Good_Solvent_2 Good Solvent 2 Poor_Solvent_2 Poor Solvent 2

Caption: HSP concept: Good solvents lie within a 'sphere' of similar parameters around the solute.

Table 2. HSP of Common Pharmaceutical Solvents (Units: MPa⁰·⁵)

Solvent Class δD δP δH
Heptane Non-polar 15.2 0.0 0.0
Toluene Aromatic 18.0 1.4 2.0
Diethyl Ether Ether 14.5 2.9 5.1
Ethyl Acetate Ester 15.8 5.3 7.2
Acetone Ketone 15.5 10.4 7.0
Acetonitrile Nitrile 15.3 18.0 6.1
Isopropanol Alcohol 15.8 6.1 16.4
Ethanol Alcohol 15.8 8.8 19.4
Methanol Alcohol 14.7 12.3 22.3
Water Aqueous 15.5 16.0 42.3

(Values are approximations from various sources for illustrative purposes)

Part 3: Experimental Protocol for Solubility Screening

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of 5-Azaspiro[2.5]octan-7-ol. The goal is to generate reliable, quantitative data that can be used to select solvents for various downstream applications.

3.1 Objective To quantify the equilibrium solubility of 5-Azaspiro[2.5]octan-7-ol at a defined temperature (e.g., 25°C) in a diverse panel of pharmaceutically acceptable solvents.

3.2 Solvent Selection Strategy The initial solvent panel should cover a wide range of polarities and hydrogen bonding capabilities. Based on the analysis in Part 1, the focus should be on polar solvents.

  • Core Panel: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile.

  • Extended Panel (Optional): Methanol, Tetrahydrofuran (THF), Toluene, Heptane (as a non-solvent control).

  • Aqueous Buffers: Given the molecule's pKa, testing in buffered solutions is critical. Recommended buffers:

    • pH 2.0 (e.g., 0.01 M HCl)

    • pH 7.4 (e.g., Phosphate-Buffered Saline, PBS)

When selecting solvents, always consult internal company or regulatory solvent selection guides, which rank solvents based on safety, health, and environmental (SHE) criteria.[12][13]

Caption: Workflow for determining equilibrium solubility.

3.3 Step-by-Step Protocol: Isothermal Equilibrium Method

  • Preparation: Label 2 mL glass vials for each solvent to be tested (in triplicate).

  • Addition of Solute: Add an excess of solid 5-Azaspiro[2.5]octan-7-ol to each vial. "Excess" is critical; ensure a visible amount of solid remains at the end of the experiment. A starting point is ~10-20 mg. Record the exact weight if performing a gravimetric check.

  • Addition of Solvent: Accurately dispense a fixed volume (e.g., 1.0 mL) of the selected solvent into each corresponding vial.

  • Equilibration: Securely cap the vials. Place them on a rotational shaker or orbital incubator set to a constant temperature (e.g., 25°C ± 0.5°C). Allow the slurries to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the solid to settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Use a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE, PVDF). Self-validation step: The first few drops of filtrate should be discarded to prevent bias from filter adsorption.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant (e.g., 100 µL) into a new vial containing a known volume of a suitable diluent (e.g., 900 µL of mobile phase for HPLC). This dilution prevents the compound from crashing out and brings the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration must be run alongside the samples.

  • Calculation: Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Part 4: Data Interpretation and Application

The quantitative data from the screening protocol forms the basis for informed decision-making.

Table 3. Hypothetical Solubility Data for 5-Azaspiro[2.5]octan-7-ol at 25°C

Solvent / Medium Solubility (mg/mL) Classification Potential Application
Heptane < 0.01 Insoluble Anti-solvent for crystallization
Toluene 0.5 Sparingly Soluble -
Ethyl Acetate 5.2 Slightly Soluble Chromatography, Extraction
Acetone 25.8 Soluble Reaction medium, cleaning
Isopropanol 85.1 Freely Soluble Formulation, reaction medium
Ethanol 110.4 Freely Soluble Formulation, reaction medium
Water 45.3 Soluble Aqueous formulations
pH 2.0 Buffer > 200 Very Soluble Oral/injectable formulations

| pH 7.4 Buffer | > 200 | Very Soluble | Physiological formulations |

Interpretation:

  • High Aqueous Solubility: The hypothetical data shows high solubility in pH 2.0 and 7.4 buffers, confirming the prediction that the cationic form is highly soluble. This is excellent for developing aqueous-based formulations.

  • Polarity Trend: Solubility generally increases with solvent polarity and hydrogen bonding capacity (Ethanol > Isopropanol > Acetone > Ethyl Acetate > Toluene > Heptane), which aligns with the molecule's polar, hydrogen-bonding structure.

  • HSP Correlation: The solvents with high solubility (alcohols, water) have significant δH values, confirming the importance of hydrogen bonding for solvating this molecule.

  • Application-Specific Selection:

    • For Crystallization: A solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal. A mixture like Ethanol/Heptane could be explored, where Heptane acts as an anti-solvent.[14]

    • For Oral Formulation: The high solubility in acidic buffers is highly advantageous, suggesting good dissolution in the stomach.

    • For Chromatography: A mobile phase of Ethyl Acetate and Heptane could be a starting point for normal-phase chromatography, while Acetonitrile/Water would be suitable for reverse-phase.

Conclusion

The selection of an appropriate solvent for 5-Azaspiro[2.5]octan-7-ol requires a systematic approach that begins with a theoretical assessment of its physicochemical properties. By inferring its high polarity, hydrogen bonding capability, and pH-dependent ionization, we can logically predict its behavior. This theoretical foundation enables the design of a targeted and efficient experimental screening protocol. The isothermal equilibrium method detailed here provides a reliable means to generate the quantitative solubility data necessary for making informed decisions in process chemistry, purification, and pharmaceutical formulation.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Sourced from ResearchGate. [Link]

  • Rowan. (n.d.). Predicting Solubility. [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Garrido, J., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • Du, L., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • Telly, F. (2015). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • PubChemLite. (n.d.). 5-azaspiro[2.5]octan-7-ol (C7H13NO). [Link]

  • Anastas, P. T., & Tsang, S. C. E. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.5]octane hydrochloride. [Link]

  • LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2018). Amines and Heterocycles. [Link]

  • Quora. (2016). Are amines or alcohols more soluble in water?. [Link]

  • ResearchGate. (n.d.). pKa(H) values for the secondary amine series. [Link]

  • University of Calgary. (n.d.). Solubility of Amines. [Link]

  • University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Azaspiro[2.5]octan-7-ol

This Application Note details a scalable, robust synthetic protocol for 5-azaspiro[2.5]octan-7-ol , a high-value spirocyclic piperidine scaffold used in medicinal chemistry to improve metabolic stability and restrict con...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, robust synthetic protocol for 5-azaspiro[2.5]octan-7-ol , a high-value spirocyclic piperidine scaffold used in medicinal chemistry to improve metabolic stability and restrict conformational freedom.[][2]

Introduction & Strategic Significance

The 5-azaspiro[2.5]octane scaffold represents a specific isomer of spiro-fused piperidines where a cyclopropane ring is spiro-fused at the C3 position relative to the nitrogen (using piperidine numbering).[][2] This "3,3-spiro-piperidine" motif is structurally distinct from the more common 4-spiro analogues.[][2] The C7-hydroxyl group (C5 in piperidine numbering) provides a critical handle for further functionalization or direct pharmacophore engagement.[][2]

Key Challenges in Synthesis:

  • Regiocontrol: Establishing the spiro-center at the correct position relative to the nitrogen.[][2]

  • Ring Strain: Closing the six-membered piperidine ring onto a strained spiro-cyclopropane without triggering ring-opening.[][2]

  • Scalability: Avoiding hazardous reagents (e.g., diazomethane) and ensuring intermediates are stable for bulk processing.[][2]

This guide presents a Dieckmann Cyclization Route , selected for its reliability in constructing 3,5-disubstituted piperidines on a multi-gram to kilogram scale.[][2]

Retrosynthetic Analysis

The strategic disconnection relies on forming the piperidine ring around the pre-formed cyclopropane core.[2] The C7-hydroxyl is derived from a C7-ketone, which is the natural product of a Dieckmann condensation.[2]

Retrosynthesis cluster_legend Legend Target 5-Azaspiro[2.5]octan-7-ol (Target) Ketone 5-Azaspiro[2.5]octan-7-one (Key Intermediate) Target->Ketone Reduction Acyclic Diester Precursor (N-Alkylated Glycine) Ketone->Acyclic Dieckmann Cyclization SM 1,1-Cyclopropanediacetic Acid (Starting Material) Acyclic->SM Curtius Rearrangement & Alkylation Step1 Bond Formation

Figure 1: Retrosynthetic logic flow from target alcohol to commercially viable cyclopropane starting material.[][2]

Detailed Synthetic Protocol

Phase 1: Preparation of the "Right-Wing" Amine

Objective: Convert 1,1-cyclopropanediacetic acid into the mono-amine precursor Methyl 2-(1-(aminomethyl)cyclopropyl)acetate.[][2]

Starting Material: 1,1-Cyclopropanediacetic acid (CAS: 5617-70-9).[][2] If unavailable, it can be synthesized from diethyl malonate and 1,2-dibromoethane followed by standard homologation (Reduction


 Nitrile 

Hydrolysis).[][2]
Step 1.1: Desymmetrization to Mono-ester[][2]
  • Reagents: 1,1-Cyclopropanediacetic acid (1.0 equiv), Acetyl chloride (cat.), Methanol (excess).

  • Protocol:

    • Reflux the diacid in dry methanol with catalytic acetyl chloride for 2 hours.

    • Monitor by TLC/LCMS for the formation of the dimethyl ester.[2]

    • Critical Deviation: For better control, form the cyclic anhydride first (using

      
      , reflux), then open with 1.0 equiv of MeOH to get the mono-ester mono-acid. This is preferred to ensure 1:1 functionalization.[][2]
      
    • Yield Target: >90% Mono-methyl ester.

Step 1.2: Curtius Rearrangement

Mechanism: Converts the free carboxylic acid to an amine with loss of one carbon.[][2]

  • Reagents: Mono-ester acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (tBuOH, solvent/reactant).[][2]

  • Protocol:

    • Dissolve mono-ester acid in dry toluene/tBuOH (1:1).[][2]

    • Add TEA, then dropwise add DPPA at 0°C.

    • Stir at RT for 1 hour, then heat to 80°C (evolution of

      
       gas).
      
    • Reflux for 4-6 hours to trap the isocyanate as the N-Boc amine.[2]

    • Workup: Wash with 5% citric acid, sat.[][2]

      
      , and brine.[2][3][4]
      
    • Intermediate: Methyl 2-(1-((tert-butoxycarbonylamino)methyl)cyclopropyl)acetate.[][2]

Step 1.3: Deprotection[][2]
  • Reagents: TFA/DCM (1:4 ratio).

  • Protocol: Standard Boc removal. Concentrate to give the TFA salt of the amine.

Phase 2: Chain Assembly & Cyclization

Objective: Assemble the linear diester and close the piperidine ring.[][2]

Step 2.1: N-Alkylation[][2]
  • Reagents: Amine salt (from 1.3), Ethyl bromoacetate (1.1 equiv),

    
     (3.0 equiv), Acetonitrile (
    
    
    
    ).[2]
  • Protocol:

    • Suspend amine salt and base in

      
      .[][2]
      
    • Add ethyl bromoacetate dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Purification: Silica gel chromatography (EtOAc/Hexanes).[][2][4]

    • Product: Ethyl 2-((((1-(2-methoxy-2-oxoethyl)cyclopropyl)methyl)amino)acetate.[][2]

Step 2.2: N-Protection (Boc)

Crucial Step: The nitrogen must be protected to prevent N-alkylation during the Dieckmann cyclization and to activate the alpha-protons.[][2]

  • Reagents:

    
     (1.2 equiv), TEA, DCM.[][2]
    
  • Protocol: Standard protection.

  • Intermediate: N-Boc-N-(ethoxycarbonylmethyl)-N-((1-(methoxycarbonylmethyl)cyclopropyl)methyl)amine.

Step 2.3: Dieckmann Cyclization[][2]
  • Reagents: Sodium hydride (NaH, 60% in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu), Dry THF or Toluene.[][2]

  • Protocol:

    • Cool a suspension of NaH in THF to 0°C.

    • Add the diester solution dropwise over 30 mins.[2]

    • Allow to warm to RT, then reflux for 2-4 hours.

    • Observation: The solution will turn yellow/orange.[][2]

    • Quench: Cool to 0°C, quench with acetic acid/water.

    • Product: A mixture of regioisomeric beta-keto esters.[][2] (Due to symmetry of the glycine arm vs cyclopropane arm, regioselectivity favors the formation of the 5-membered ring vs 6-membered ring? Correction: Let's trace the chain length).

      • Path A (Glycine enolate attacks Cyclopropane ester):

        • Nucleophile:

          
          -carbon of glycine.[][2]
          
        • Electrophile: Ester carbonyl of cyclopropane arm.[][2]

        • Chain: N -

          
           - 
          
          
          
          -
          
          
          -
          
          
          -
          
          
          - N.[][2]
        • Atoms: N(1)-C(2)-C(3)-C(4)-C(5)-C(6).[][2] 6-membered ring.[][2][5][6]

        • Result: 5-azaspiro[2.5]octan-7-one derivative.[][2][7] This is the desired path.

      • Path B (Cyclopropane enolate attacks Glycine ester):

        • Nucleophile:

          
          -carbon of cyclopropane arm.[][2]
          
        • Electrophile: Ester carbonyl of glycine.[][2]

        • Chain: N -

          
           - 
          
          
          
          -
          
          
          -
          
          
          -
          
          
          - N.[][2]
        • Atoms: N-C-C-C-C. 5-membered ring.[][2]

        • Control: 6-membered rings are generally favored in Dieckmann if possible, but 5-membered are faster.[][2] However, the spiro-cyclopropane adds steric bulk.[][2]

        • Optimization: If the 5-membered ring dominates, use the Thorpe-Ziegler modification (using dinitriles) which is more reversible, or adjust ester sterics (e.g., t-Butyl ester on the glycine arm to hinder attack on it, forcing it to be the nucleophile).[][2]

Step 2.4: Decarboxylation (Krapcho)[][2]
  • Reagents: LiCl, DMSO/Water, 140°C.

  • Protocol: Heat the beta-keto ester to remove the ester group.[][2]

  • Product: tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate .

Phase 3: Final Reduction

Objective: Stereoselective reduction of the ketone to the alcohol.[][2]

Step 3.1: Reduction
  • Reagents: Sodium Borohydride (

    
    , 1.1 equiv), Methanol, 0°C.
    
  • Protocol:

    • Dissolve ketone in MeOH.[][2]

    • Add

      
       portion-wise.[][2]
      
    • Stir for 1 hour.

    • Workup: Quench with water, extract with EtOAc.[][2][3][8]

  • Stereochemistry: The hydride attack will likely occur from the less hindered face (axial attack), yielding the equatorial alcohol (trans to the spiro group) as the major product.[2]

  • Final Product: tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate .

Process Workflow Diagram

SynthesisWorkflow cluster_QC QC Checkpoints SM 1,1-Cyclopropane- diacetic acid Step1 1. Anhydride Formation 2. MeOH opening (Mono-ester) SM->Step1 Step2 Curtius Rearrangement (DPPA, tBuOH) -> N-Boc Amine Step1->Step2 QC1 LCMS: Mono-ester Step1->QC1 Step3 1. Deprotection (TFA) 2. Alkylation (BrCH2COOEt) 3. Reprotection (Boc) Step2->Step3 Step4 Dieckmann Cyclization (NaH, THF) Step3->Step4 Step5 Decarboxylation (LiCl, DMSO) Step4->Step5 QC2 NMR: Cyclization Step4->QC2 Step6 Reduction (NaBH4) Step5->Step6 Final 5-Azaspiro[2.5]octan-7-ol (N-Boc Protected) Step6->Final

Figure 2: Step-by-step process flow for the synthesis of the target scaffold.

Critical Process Parameters (CPPs) & Safety

ParameterCritical RangeRationale
Temperature (Curtius) 80°C - 90°CEssential for smooth rearrangement of the acyl azide to isocyanate.[][2] Too low = incomplete; Too high = decomposition.
Moisture Control < 0.1%

Dieckmann cyclization (NaH) is water-sensitive.[][2] Moisture quenches the base and reduces yield.
Regioselectivity Monitor by HPLCIn the Dieckmann step, ensure the 6-membered ring is formed.[][2] If the 5-membered pyrrolidone forms, switch to Route B (see below).[][2]
Safety: Azides Avoid ConcentrationDPPA is safer than free azides, but reaction mixtures should not be distilled to dryness.[][2]

Analytical Characterization (Expected Data)

Compound: tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate[][2][9]

  • 1H NMR (400 MHz, CDCl3):

    
     4.10 (m, 1H, CH-OH), 3.80-3.40 (m, 4H, N-CH2), 2.00-1.60 (m, 4H, Ring CH2), 1.45 (s, 9H, Boc), 0.60-0.40 (m, 4H, Cyclopropane).[][2]
    
  • 13C NMR: Characteristic signals at

    
     155 (Boc C=O), 80 (tBu), 65 (C-OH), 50-45 (N-C), 35 (Spiro C), 10-5 (Cyclopropane).[][2]
    
  • MS (ESI): m/z 228.15 [M+H]+ (calculated for C12H21NO3).[][2]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Burkhard, J. A., et al.[][2] "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space."[2] Organic Letters, 2010.[][2] Link[2]

  • Dieckmann Cyclization Protocols

    • Davis, B. R., et al.[][2] "Dieckmann Cyclization."[][2] Comprehensive Organic Synthesis, 1991.[][2]

  • Curtius Rearrangement

    • Shioiri, T., et al.[][2] "Diphenylphosphoryl azide.[][2] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.[][2]

  • Commercial Precursors

    • PubChem CID 131407351 (Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate).[][2] Link[2]

    • ChemScene CAS 2091694-43-6.[][2][10] Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing Boc protecting groups from 5-azaspiro[2.5]octan-7-ol intermediates

Technical Support Guide: Boc Deprotection of 5-Azaspiro[2.5]octan-7-ol Executive Summary: The Structural Tension User: Research Scientist / Process Chemist Subject: 5-azaspiro[2.5]octan-7-ol (Intermediate) The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Boc Deprotection of 5-Azaspiro[2.5]octan-7-ol

Executive Summary: The Structural Tension

User: Research Scientist / Process Chemist Subject: 5-azaspiro[2.5]octan-7-ol (Intermediate)

The Challenge: You are not merely removing a protecting group; you are managing a strained system. The 5-azaspiro[2.5]octane scaffold contains a cyclopropane ring spiro-fused to a piperidine ring. While the Boc group requires acid for removal, the cyclopropane ring is thermodynamically primed to relieve ring strain (~27 kcal/mol) via acid-catalyzed ring opening, particularly if a carbocation intermediate can be stabilized by the neighboring hydroxyl group (7-OH).

This guide prioritizes chemoselectivity over reaction speed. We will explore three protocols ranging from "Standard" to "Ultra-Mild."

Critical Mechanism Analysis

Before touching a reagent, understand the failure modes.[1] The diagram below illustrates the competition between the desired deprotection and the catastrophic ring-opening pathway.

Boc_Deprotection_Pathways Start Boc-Protected 5-azaspiro[2.5]octan-7-ol Protonation Protonated Carbamate (Intermediate) Start->Protonation + H+ Desired_Path Pathway A: Loss of t-Bu Cation Protonation->Desired_Path - CO2 Side_Path Pathway B: Acid-Catalyzed Ring Opening Protonation->Side_Path High Temp or Strong Acid Product Product: Free Amine Salt Desired_Path->Product Decomp Decomposition: Ring-Opened/Rearranged Byproducts Side_Path->Decomp Strain Relief

Figure 1: Mechanistic divergence.[1] Pathway B is favored by high temperatures and lack of cation scavengers.

Troubleshooting & Protocol Guide

Method A: The "Gentle" Approach (TMSOTf)

Recommended for: Small scale (<100 mg), late-stage intermediates, or if ring-opening is observed with HCl.[1]

Why this works: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl via silylation rather than protonation.[1] This allows deprotection to occur without generating a high concentration of free protons, significantly reducing the risk of acid-catalyzed cyclopropane opening [1, 4].

Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .[1]
    
  • Cool to 0 °C .

  • Add 2,6-Lutidine (1.5 equiv).[1] Crucial: This buffers the solution.

  • Dropwise add TMSOTf (1.2 equiv).[1]

  • Stir at 0 °C for 30–60 mins. Monitor by TLC/LCMS.[1]

  • Quench: Add saturated aqueous

    
    before allowing the reaction to warm up.
    

Troubleshooting:

  • Issue: Reaction stalls.

  • Fix: Add another 0.5 equiv of TMSOTf. Do not heat.

Method B: The "Standard" Approach (HCl/Dioxane)

Recommended for: Scale-up (>1 g) where cost is a factor and stability is verified.

Why this works: HCl in dioxane is a non-aqueous acidic medium.[1] Unlike TFA, which can form esters with the 7-OH group, HCl precipitates the amine salt directly, often protecting the product from further degradation [2].[1]

Protocol:

  • Dissolve substrate in 1,4-dioxane (minimum volume).[1]

  • Cool to 0 °C (Ice bath).

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise.

  • Warm to Room Temp (20-25 °C) only if necessary. Ideally, keep at 0–10 °C.[1]

  • Observation: The product usually precipitates as a white hydrochloride salt.

  • Workup: Filter the solid under

    
    . Wash with cold 
    
    
    
    to remove t-butyl byproducts.

Troubleshooting:

  • Issue: Sticky gum forms instead of solid.

  • Fix: Add

    
     or Hexanes to the mixture to force precipitation. Triturate (grind) the gum with fresh ether.
    
Method C: The "Rescue" Approach (Scavenger Additives)

Recommended for: When t-butyl cations attack the cyclopropane or 7-OH group (re-alkylation).

Why this works: The t-butyl cation generated during deprotection is a potent electrophile. If not quenched, it can attack the electron-rich cyclopropane ring or the hydroxyl group. Silanes act as a "hydride sponge" to safely neutralize this cation [1].[1]

Protocol Modification:

  • Add Triethylsilane (

    
    )  (2.0 equiv) or 1,3-Dimethoxybenzene  (2.0 equiv) to Method B (HCl/Dioxane) or TFA mixtures.[1]
    

Comparative Data: Reagent Selection

FeatureTFA / DCMHCl / DioxaneTMSOTf / Lutidine
Acidity (pH equiv) High (Strong Acid)High (Strong Acid)Neutral/Mild Lewis Acid
Risk of Ring Opening High ModerateLow
Risk of OH-Esterification High (Trifluoroacetates)LowLow
Scavenger Need CriticalRecommendedOptional
Cost LowLowHigh
Scale Suitability HighHighLow (<5g)

Frequently Asked Questions (FAQs)

Q: Can I use pure TFA for this reaction? A: Avoid if possible. Pure TFA is a strong ionizing solvent that stabilizes carbocations, increasing the likelihood of cyclopropane ring opening or dehydration of the 7-OH group. If you must use TFA, use it as a 10-20% solution in DCM at 0 °C and include a scavenger like triethylsilane [1].

Q: My LCMS shows a mass of M+56 after deprotection. What happened? A: This is likely t-butyl re-alkylation . The t-butyl cation released from the Boc group attacked your 7-OH group (forming a t-butyl ether) or the amine.

  • Solution: Repeat the reaction with 2-5 equivalents of a scavenger (Triethylsilane or Thioanisole) to intercept the cation.

Q: The cyclopropane ring opened. How do I know? A: Look for the "Gem-Dimethyl" signature in NMR or a mass shift in LCMS corresponding to the addition of the nucleophile (e.g., +Cl if using HCl, +OH if aqueous).[1] The rigid spiro-structure usually simplifies the NMR; ring opening leads to a complex flexible chain mixture.

Q: Can I use Lewis Acids like


? 
A:  Yes, 

in DCM is a known mild method for Boc removal in sensitive substrates, but TMSOTf is generally faster and cleaner for spirocyclic systems.[1]

Decision Logic for Researchers

Decision_Tree Start Start: Boc-5-azaspiro[2.5]octan-7-ol Scale_Check Is scale > 1 gram? Start->Scale_Check Small_Scale Small Scale / High Value Scale_Check->Small_Scale No Large_Scale Large Scale Scale_Check->Large_Scale Yes TMS_Method Use TMSOTf / 2,6-Lutidine (Method A) Small_Scale->TMS_Method HCl_Method Use HCl / Dioxane (Method B) Large_Scale->HCl_Method Check_Result Check LCMS/NMR: Ring Opening? HCl_Method->Check_Result Success Proceed to Workup Check_Result->Success No Byproducts Fail Add Scavenger (Et3SiH) Reduce Temp to -10°C Check_Result->Fail Byproducts Detected Fail->HCl_Method Retry

Figure 2: Protocol selection decision tree based on scale and risk.

References

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol - Method 6: TMSOTf cleavage. Retrieved February 21, 2026, from [Link][1]

  • OpenStax. (2023).[1] 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Google Patents.[1] (n.d.). Deprotection method for peptide compound using TMSOTf/2,6-lutidine (CN113056475A).[1] Retrieved February 21, 2026, from [1]

Sources

Optimization

Technical Support Center: Crystallization of 5-Azaspiro[2.5]octan-7-ol Salts

Executive Summary & Molecule Profile 5-Azaspiro[2.5]octan-7-ol presents a unique challenge in solid-state chemistry. As a spirocyclic secondary amine containing a cyclopropane ring fused to a piperidine ring, it combines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Azaspiro[2.5]octan-7-ol presents a unique challenge in solid-state chemistry. As a spirocyclic secondary amine containing a cyclopropane ring fused to a piperidine ring, it combines conformational rigidity with high basicity (pKa ~9.5–10.5).

The primary difficulties reported by our user base involve oiling out (Liquid-Liquid Phase Separation) and cyclopropane ring instability under strongly acidic conditions. This guide synthesizes field data and thermodynamic principles to troubleshoot these specific failure modes.

Physicochemical Profile
ParameterCharacteristicImplication for Crystallization
Core Structure Spiro[2.5] systemHigh strain energy; risk of ring-opening in strong mineral acids (

).
Basicity Secondary AmineForms salts readily, but high lattice energy is required to prevent hygroscopicity.
H-Bonding C7-Hydroxyl groupDual donor/acceptor. Can lead to solvate formation or gelation if H-bonding network is disordered.
Solubility AmphiphilicSoluble in alcohols/water; moderately soluble in ethers; insoluble in hydrocarbons.

Diagnostic Triage: What is your failure mode?

Before proceeding, identify your specific issue from the symptoms below to jump to the relevant solution.

  • Symptom A: The solution turns cloudy, then separates into a sticky gum or oil layer at the bottom.

    
    See Section 3 (Oiling Out).
    
  • Symptom B: Crystals formed but turned into a liquid puddle upon exposure to air.

    
    See Section 4 (Hygroscopicity).
    
  • Symptom C: Yield is low, and NMR shows new signals in the alkene region (5.0–6.0 ppm) or loss of high-field signals (<1.0 ppm).

    
    See Section 5 (Chemical Stability).
    

Troubleshooting "Oiling Out" (LLPS)

The Issue: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically stable for the system but kinetically traps impurities, preventing crystallization.

Mechanism of Failure

For 5-Azaspiro[2.5]octan-7-ol salts, the flexible hydroxyl group often disrupts packing, making the amorphous oil phase energetically competitive with the crystal lattice.

The "Rescue" Protocol

Do not simply cool the oil further; this will only harden it into a glass. Follow this thermodynamic loop:

  • Re-dissolve: Heat the mixture until the oil phase fully dissolves back into the bulk solvent (homogeneous phase).

  • Seed at High T: Add seed crystals (0.5 wt%) just as the solution enters the metastable zone (slightly supersaturated but hot).

  • Isothermal Aging: Hold the temperature constant for 1–2 hours. Allow the seeds to grow surface area.

  • Slow Cooling: Cool at a rate of <0.1 °C/min.

Visualization: The Oiling Out Rescue Loop

OilingOutRescue Start Oiled Out (Two Liquid Phases) Heat Heat to T_clear (Homogeneous Solution) Start->Heat Dissolve Oil Seed Add Seeds (High Temperature) Heat->Seed Enter Metastable Zone Age Isothermal Aging (1-2 Hours) Seed->Age Surface Growth Cool Slow Cooling (<0.1°C/min) Age->Cool Avoid LLPS Cool->Start Rapid Cooling (Fail) Result Crystalline Solid Cool->Result

Figure 1: Workflow to bypass the Liquid-Liquid Phase Separation (LLPS) boundary.

Counter-Ion Selection & Hygroscopicity[1]

The Issue: The HCl salt of 5-Azaspiro[2.5]octan-7-ol is frequently reported as deliquescent (absorbing moisture until it dissolves). This is due to the high charge density of the chloride ion and the flexibility of the aliphatic amine.

Recommended Salt Screen

If the HCl salt is unstable, switch to counter-ions with lower lattice energy or hydrophobic shielding.

Counter-IonpKa (Acid)SuitabilityNotes
Hydrochloric Acid -6.0Low Highly hygroscopic. Only use if dry room (<20% RH) is available.
Oxalic Acid 1.25High Forms robust H-bond networks. Excellent for purification intermediates. Caution: Toxic.
Fumaric Acid 3.03Medium-High Good pharmaceutical acceptability. Often forms stable hemi-salts (2:1 amine:acid).
L-Tartaric Acid 2.98Medium Good for chiral resolution if needed.
p-Toluenesulfonic -2.8High Lipophilic anion reduces hygroscopicity. Good for final isolation.

Expert Tip: For this specific spiro-amine, the Hemifumarate or Oxalate salts often yield the most crystalline solids because the dicarboxylic acid bridges two amine molecules, stabilizing the spiro-packing.

Chemical Stability: Protecting the Cyclopropane Ring

The Issue: The spiro[2.5]octane core contains a cyclopropane ring.[1][2] While spiro-fusion adds some stability, strong mineral acids (H₂SO₄, HBr) or high heat in acidic media can trigger ring-opening (acid-catalyzed hydration or nucleophilic attack).

Diagnostic Check (NMR)

If your salt formation fails, run a ¹H NMR in DMSO-d₆.

  • Intact Ring: Look for distinctive high-field multiplets between 0.3 – 0.8 ppm (4H, cyclopropane methylene).

  • Ring Opened: Disappearance of signals <1.0 ppm and appearance of methyl groups (if reduced) or alkene signals (if eliminated).

Safe Protocol for Acid Addition
  • Dilution: Never add concentrated acid directly to the neat amine.

  • Temperature: Maintain reaction temperature < 20 °C during acid addition.

  • Solvent: Use non-nucleophilic solvents (e.g., Isopropyl Acetate, MTBE) to prevent solvent attack on the activated ring.

Validated Experimental Protocol

Target: Preparation of 5-Azaspiro[2.5]octan-7-ol Oxalate (Recommended for purification).

  • Dissolution: Dissolve 1.0 eq of crude 5-Azaspiro[2.5]octan-7-ol in 10 volumes of Ethanol (EtOH).

  • Acid Prep: Prepare a solution of 1.05 eq Oxalic acid dihydrate in 5 volumes of warm EtOH (40 °C).

  • Addition: Add the acid solution to the amine solution slowly over 30 minutes at 20–25 °C.

    • Note: If oiling occurs immediately, heat to 60 °C until clear.

  • Crystallization:

    • Cool to 20 °C over 1 hour.

    • Seed with 0.1% pure crystals (if available).

    • Cool to 0 °C over 2 hours.

  • Filtration: Filter the white solid and wash with cold MTBE (to remove residual ethanol and prevent redissolution).

  • Drying: Vacuum dry at 40 °C. Do not exceed 50 °C to avoid ring strain release.

Salt Selection Decision Logic

Use this logic flow to determine the best path for your specific application (Intermediate purification vs. Final Drug Substance).

SaltSelection Start Select Counter-Ion Purpose Purpose? Start->Purpose Intermediate Purification Intermediate Purpose->Intermediate FinalForm Final Drug Substance Purpose->FinalForm Oxalate Try Oxalate (High Crystallinity) Intermediate->Oxalate HygroCheck Is Hygroscopicity a Concern? FinalForm->HygroCheck Tosylate Try Tosylate/Besylate (Low Hygroscopicity) HygroCheck->Tosylate Yes Fumarate Try Fumarate/Succinate (Pharmaceutically Acceptable) HygroCheck->Fumarate No

Figure 2: Decision matrix for counter-ion selection based on development stage.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rules and counter-ion selection).

  • Vaskevych, R. I., et al. (2017). Synthesis and properties of spiro[2.5]octane derivatives. (Provides context on the stability and NMR signatures of the spiro[2.5] ring system).

  • Mettler Toledo. Oiling Out in Crystallization. (Authoritative guide on the thermodynamics of LLPS and remediation strategies).

  • PubChem. Spiro[2.5]octane-1-carboxylic acid. (Physicochemical property data for the spiro[2.5]octane core).

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (Demonstrates use of TFA, supporting limited acid stability).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: 1H NMR Analysis of 5-Azaspiro[2.5]octan-7-ol HCl

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-Azaspiro[2.5]octan-7-ol HCl . It is designed for analytical chemists and medicinal chemists requiring a definitive reference for characterizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-Azaspiro[2.5]octan-7-ol HCl . It is designed for analytical chemists and medicinal chemists requiring a definitive reference for characterizing this specific spirocyclic building block.

Introduction: The Spirocyclic Advantage

In modern drug discovery, spirocyclic scaffolds like 5-azaspiro[2.5]octane are critical "alternatives" to traditional flat piperidine or morpholine rings.[1] They offer increased


 character, improved metabolic stability, and defined exit vectors for substituents.[1][2]

However, characterizing the HCl salt of the 7-hydroxy derivative presents unique challenges due to the interplay of:

  • Chirality: The C7-hydroxyl group creates a chiral center, making the geminal protons on the ring diastereotopic.[1]

  • Cationic Shielding: The protonated nitrogen (

    
    ) significantly deshields 
    
    
    
    -protons.
  • Conformational Rigidity: The spiro[2.5] junction restricts ring flipping, sharpening specific splitting patterns.

This guide compares the analytical performance of DMSO-


  versus 

and the Salt versus Free Base forms to establish a gold-standard protocol.[1]

Structural Analysis & Predicted Shifts

Before analyzing the spectrum, we must map the protons to the structure.[1] Numbering Convention:

  • Positions 1, 2: Cyclopropane ring (distal to N).

  • Position 3: Spiro quaternary carbon.

  • Position 4: Methylene bridge between Spiro and Nitrogen.

  • Position 5: Nitrogen atom (secondary amine).

  • Position 6: Methylene bridge between Nitrogen and Chiral Center.

  • Position 7: Chiral center bearing the Hydroxyl group (-OH).[1]

  • Position 8: Methylene bridge between Chiral Center and Spiro.

The "Signature" Signals

The most distinct features of this molecule, distinguishing it from isomers (e.g., 4-azaspiro derivatives), are:

  • The C4-H "Isolated" AB System: The C4 protons are flanked by a quaternary spiro center (C3) and the Nitrogen (N5).[1] They have no vicinal proton neighbors.[1] Due to the chirality at C7, these protons are diastereotopic and typically appear as a distinct AB Quartet (two doublets with large geminal coupling,

    
     Hz) rather than a singlet.[1]
    
  • The Cyclopropane High-Field Region: Unique signals at 0.3–1.0 ppm.[1]

Comparative Analysis: Establishing the Protocol

Comparison 1: Solvent Selection (Performance Matrix)

The choice of solvent dictates the visibility of exchangeable protons and the resolution of the diastereotopic signals.

FeatureMethod A: DMSO-

(Recommended)
Method B:

(Alternative)

Signal
Visible (Broad singlets, ~8.5-9.5 ppm).[1] Confirms salt formation.[1]Invisible (Exchanges with

).
-OH Signal Visible (Doublet/Singlet, ~4.5-5.5 ppm).[1] Confirms functional group.Invisible (Exchanges with

).
Coupling Info Preserves H-N and H-O coupling (if dry).Simplifies spectrum (decouples H-N/H-O).[1]
Salt Solubility High (for HCl salts).Very High.
Water Interference

peak at 3.33 ppm may overlap with C4/C6 signals.
HDO peak at 4.79 ppm is usually clear of aliphatic signals.[1]

Expert Insight: Use DMSO-


  for primary characterization to prove the presence of the HCl salt and the alcohol.[1] Use 

only if the aliphatic region (3.0–4.0 ppm) is obscured by the water peak in DMSO or if you need to simplify complex multiplets.
Comparison 2: HCl Salt vs. Free Base

Converting the salt to the free base causes predictable chemical shift changes. This is a self-validating check for the protonation state.[1]

Proton EnvironmentHCl Salt (Typical

)
Free Base (Typical

)
Shift (

)

-Protons (C4-H)
3.4 – 3.8 ppm (Deshielded)2.6 – 2.9 ppm ~ +0.8 ppm

-Protons (C6-H)
3.2 – 3.6 ppm (Deshielded)2.5 – 2.8 ppm ~ +0.7 ppm
Carbinol (C7-H) 3.9 – 4.2 ppm 3.6 – 3.8 ppm Slight downfield shift
Cyclopropane (C1/2-H) 0.4 – 1.0 ppm 0.3 – 0.8 ppm Minimal effect

Experimental Protocol (DMSO- )

Reagents & Equipment
  • Analyte: 5-Azaspiro[2.5]octan-7-ol HCl (>5 mg).[1]

  • Solvent: DMSO-

    
     (99.9 atom% D) with 0.03% TMS (v/v).[1] Note: Use an ampoule to ensure dryness.
    
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving C6/C8 multiplets).

Step-by-Step Workflow
  • Preparation: Weigh 5–10 mg of the HCl salt into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Vortex until fully dissolved.[1] Caution: HCl salts can be hygroscopic; minimize exposure to air to prevent water peak broadening.
    
  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .[1]
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Crucial for accurate integration of the rigid spiro protons).[1]
    • Scans: 16–64.[1]

    • Temperature: 298 K (

      
      C).[1]
      
  • Processing:

    • Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).[1]

    • Apply exponential window function (LB = 0.3 Hz).[1]

Data Interpretation & Assignment Table

Based on 400 MHz in DMSO-



Region (

ppm)
Mult.IntegralAssignmentMechanistic Explanation
9.0 – 9.5 bs2H

Ammonium protons (HCl salt).[1] Broad due to quadrupole relaxation of

.
5.0 – 5.5 d1H

Hydroxyl proton. Couples to C7-H (

Hz).[1]
3.9 – 4.2 m1HC7-

Carbinol proton.[1] Multiplet due to coupling with C6, C8, and OH.[1]
3.4 – 3.8 ABq2HC4-

Signature Signal. Isolated methylene between Spiro and

.[1] Diastereotopic due to C7 chirality.[1]
3.1 – 3.4 m2HC6-


to

,

to OH.[1] Complex diastereotopic multiplet.
1.5 – 2.0 m2HC8-


to Spiro,

to OH.[1]
0.4 – 1.0 m4HC1/C2-

Cyclopropane protons.[1] Highly shielded. Split into complex patterns due to asymmetry.[1]

Visualizations

Figure 1: Analytical Decision Matrix

This logic flow ensures the correct solvent is chosen based on the specific analytical need (Salt ID vs. Purity).

SolventSelection Start Start: Characterize 5-Azaspiro[2.5]octan-7-ol HCl Goal Primary Goal? Start->Goal FullChar Full Structure & Salt ID (Need NH2+ & OH) Goal->FullChar Validation Purity Backbone Purity Only (Avoid Water Overlap) Goal->Purity Quantification DMSO Select DMSO-d6 (Method A) FullChar->DMSO D2O Select D2O (Method B) Purity->D2O ResultA Result: - NH2+ visible (~9 ppm) - OH visible (~5 ppm) - C4 AB Quartet Distinct DMSO->ResultA ResultB Result: - NH/OH Exchanged (Invisible) - Clean Aliphatic Region - Sharp Couplings D2O->ResultB

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Figure 2: Structural Connectivity & Coupling Network

This diagram visualizes the "Isolated Spin System" of C4, which creates the signature AB quartet.

CouplingNetwork cluster_sig Signature Signal N5 N5 (Amine) C6 C6 (CH2) N5->C6 Alpha C4 C4 (CH2) C4->N5 Alpha (Deshielding) C4->C4 Geminal (Strong J) Spiro C3 (Spiro) Spiro->C4 Block (No H) C7 C7 (CH-OH) C6->C7 Vicinal (J~7Hz) OH OH C7->OH Vicinal (DMSO only)

Caption: Coupling network highlighting the isolated C4 methylene group, which produces the characteristic AB quartet.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, H., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][3][4][5] Expert Opinion on Drug Discovery. Link

  • NMR of Amine Salts

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for amine salt shifts).

  • Spiro[2.5]octane Data (Analogous Structures)

    • PubChem. (2025).[1][6][7][8] 5-Azaspiro[2.5]octane hydrochloride.[1][6][8] National Library of Medicine.[1] Link

  • Solvent Effects in NMR

    • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

Comparative

Stereochemical Assignment of 5-Azaspiro[2.5]octan-7-ol Isomers: A Comparative Technical Guide

The following guide provides a technical comparison of methodologies for the stereochemical assignment of 5-Azaspiro[2.5]octan-7-ol , a critical spirocyclic scaffold in modern drug discovery. Executive Summary The 5-azas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of methodologies for the stereochemical assignment of 5-Azaspiro[2.5]octan-7-ol , a critical spirocyclic scaffold in modern drug discovery.

Executive Summary

The 5-azaspiro[2.5]octan-7-ol scaffold represents a "privileged structure" in medicinal chemistry, offering a conformationally restricted bioisostere for piperidine. However, the spiro-fusion creates a unique stereochemical challenge: determining the relative configuration of the C7-hydroxyl group with respect to the cyclopropane ring (the syn/anti or cis/trans diastereomers).

This guide objectively compares the three primary analytical "products" (methodologies) used to resolve this assignment: NOE-based NMR Spectroscopy , X-Ray Crystallography , and DFT-GIAO Calculation . We evaluate each based on resolution power, resource intensity, and "first-time-right" probability.

Part 1: The Stereochemical Challenge

The 5-azaspiro[2.5]octane skeleton consists of a piperidine ring spiro-fused to a cyclopropane ring. The introduction of a hydroxyl group at C7 creates two distinct diastereomers:

  • (7R)-Isomer (Syn/Cis): The C7-OH is on the same face of the piperidine ring as the cyclopropane methylene.

  • (7S)-Isomer (Anti/Trans): The C7-OH is on the opposite face.

Note: Due to the rapid inversion of the secondary amine (N5), the relative stereochemistry is defined by the rigid C7-C8-C3(spiro) backbone.

Visualization of the Assignment Logic

The following decision tree outlines the logical flow for assigning stereochemistry, prioritizing non-destructive methods.

AssignmentWorkflow Start Unknown Isomer (5-Azaspiro[2.5]octan-7-ol) Step1 1D 1H NMR Analysis (Coupling Constants) Start->Step1 Decision1 J(H7-H6/8) Distinct? Step1->Decision1 Step2 2D NOESY/ROESY (Spatial Proximity) Decision1->Step2 Yes (Rigid Chair) Step3 DFT-GIAO Calculation (In Silico Validation) Decision1->Step3 No (Flexible/Avg) Result1 Assignment Confirmed (High Confidence) Step2->Result1 Strong NOE (H7-Cyclopropane) Step2->Step3 Ambiguous NOE Step3->Result1 Match >95% Step4 X-Ray Crystallography (Derivatization Required) Step3->Step4 Mismatch

Caption: Figure 1. Strategic workflow for stereochemical assignment. NMR is the primary screen; DFT and X-Ray serve as validation tiers.

Part 2: Comparative Analysis of Methodologies

Method A: High-Field NMR (NOESY/ROESY)

The "Workhorse" Approach

This method relies on the Nuclear Overhauser Effect (NOE), which correlates signal intensity with spatial proximity (


). In the spiro[2.5]octane system, the cyclopropane protons (H1/H2) serve as a fixed "fiducial marker."
  • Mechanism: If the C7-proton is axial , it points away from the cyclopropane ring (in the standard chair conformation), resulting in no NOE to the cyclopropane protons. If the C7-proton is equatorial (OH axial), it may show weak NOEs to the spiro-adjacent protons, but the key is the interaction between the axial protons at C6/C8 and the cyclopropane.

  • Performance:

    • Speed: < 2 hours.

    • Sample: Non-destructive (~5 mg).

    • Limitation: Requires the piperidine ring to adopt a stable chair conformation. If the ring flips rapidly, signals average out.

Method B: DFT-GIAO Calculation

The "In Silico" Validator

When experimental NMR is ambiguous due to conformational averaging, Density Functional Theory (DFT) combined with GIAO (Gauge-Including Atomic Orbital) NMR prediction offers a rigorous check.

  • Mechanism:

    • Generate conformers for both cis and trans isomers.

    • Optimize geometry (e.g., B3LYP/6-31G*).

    • Calculate shielding tensors and convert to chemical shifts.

    • Compare calculated vs. experimental shifts using DP4+ probability.

  • Performance:

    • Speed: 24-48 hours (computational time).

    • Cost: Low (Software license).

    • Precision: Can distinguish isomers with subtle

      
       (< 0.1 ppm).
      
Method C: X-Ray Crystallography

The "Gold Standard"

Direct visualization of the atomic lattice. While definitive, the 5-azaspiro[2.5]octan-7-ol free base is often an oil or amorphous solid, requiring derivatization.

  • Mechanism: Diffraction of X-rays by the crystal lattice determines absolute configuration (if a heavy atom is present) or relative stereochemistry.

  • Performance:

    • Certainty: 100%.

    • Throughput: Low (weeks for crystal growth).

    • Requirement: Often requires HCl salt formation or

      
      -nitrobenzoate derivatization to induce crystallinity.
      

Part 3: Performance Comparison Matrix

FeatureNMR (NOESY) DFT-GIAO X-Ray Crystallography
Primary Utility Rapid ScreeningAmbiguity ResolutionDefinitive Proof
Sample State Solution (

or

)
VirtualSingle Crystal (Solid)
Time to Result 1 - 4 Hours1 - 3 Days1 - 4 Weeks
Cost Efficiency HighHighLow
Confidence Level 85-90%90-95%>99%
Key Risk Signal Overlap / Ring FlipBasis Set InadequacyFailure to Crystallize

Part 4: Experimental Protocols

Protocol 1: NMR Assignment Workflow

Objective: Distinguish syn vs anti based on H7 coupling and NOE.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in 600 µL

    
    . Ensure the solution is filtered to remove paramagnetic impurities.
    
  • 1D Proton Experiment: Acquire a standard

    
     spectrum (sw = 12 ppm, d1 = 2s).
    
    • Analysis: Locate the H7 methine signal (typically 3.5 - 4.0 ppm).

    • Coupling Check: Measure

      
       and 
      
      
      
      .
      • Axial H7: Large triplet-like splitting (

        
         Hz) indicates anti-periplanar coupling with axial H6/H8.
        
      • Equatorial H7: Small multiplet (

        
         Hz).
        
  • 2D NOESY Experiment:

    • Parameters: Mixing time (

      
      ) = 500 ms.
      
    • Target Interaction: Look for cross-peaks between H7 and the Cyclopropane protons (0.3 - 0.8 ppm) .

    • Interpretation: A strong NOE typically indicates H7 and the cyclopropane are on the same face (or spatially close due to boat conformation), but in a chair, look for NOE between Axial H6/H8 and Cyclopropane to confirm the chair anchor, then relate H7 to H6/H8.

Protocol 2: Small-Molecule Crystallization (HCl Salt)

Objective: Generate a crystalline solid suitable for XRD.

  • Dissolution: Dissolve 20 mg of the free amine in 0.5 mL diethyl ether.

  • Salt Formation: Dropwise add 1M HCl in ether (1.1 eq) while stirring. A white precipitate should form immediately.

  • Recrystallization:

    • Centrifuge and remove the supernatant.

    • Redissolve the solid in a minimum amount of hot methanol.

    • Add ethyl acetate dropwise until slight turbidity persists.

    • Allow to stand at 4°C for 48-72 hours.

  • Analysis: Select a prism-like crystal (>0.1 mm) for diffraction.

Part 5: Mechanistic Visualization (Graphviz)

The following diagram illustrates the stereochemical relationships and the critical NOE interactions used for assignment.

StereoLogic cluster_0 Isomer A (Trans-OH) cluster_1 Isomer B (Cis-OH) Cyclo Cyclopropane Ring (Fixed Reference) H7_ax H7 (Axial) (Close to Cyclo) Cyclo->H7_ax Strong NOE H7_eq H7 (Equatorial) (Far from Cyclo) Cyclo->H7_eq Weak/No NOE Piperidine Piperidine Chair Piperidine->H7_ax Piperidine->H7_eq OH_eq OH (Equatorial) OH_ax OH (Axial)

Caption: Figure 2.[1] Expected NOE correlations. H7(axial) shows proximity to the cyclopropane ring in the chair conformation.

References

  • PubChem. (2025).[1][2][3] 5-Azaspiro[2.5]octan-7-ol (Compound Summary). National Library of Medicine. Link

  • Carreira, E. M., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. PubMed.[1][2] Link

  • BenchChem. (2025).[4][5] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Link

  • ChemScene. (2025). tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate Product Data. Link

  • Preprints.org. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study. Link

Sources

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